4-Ethynyl-N,N-dipropylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-N,N-dipropylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-4-11-15(12-5-2)14-9-7-13(6-3)8-10-14/h3,7-10H,4-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXKSLOEIKJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610031-14-5 | |
| Record name | 4-ethynyl-N,N-dipropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethynyl-N,N-dipropylaniline CAS number and molecular weight
[1][2]
Executive Summary & Identity
4-Ethynyl-N,N-dipropylaniline is a specialized organonitrogen building block characterized by a donor-
Primarily utilized in materials science (molecular electronics, non-linear optics) and medicinal chemistry (as a linker intermediate for kinase inhibitors), this compound acts as a versatile "molecular wire" terminus.
Physicochemical Identity Table
| Property | Data |
| CAS Number | 1610031-14-5 |
| IUPAC Name | N,N-dipropyl-4-ethynylaniline |
| Molecular Weight | 201.31 g/mol |
| Molecular Formula | |
| SMILES | CCCN(CCC)c1ccc(C#C)cc1 |
| Appearance | Viscous yellow to brown oil (typical) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Structural Logic & Functional Analysis
To understand the utility of 4-Ethynyl-N,N-dipropylaniline, one must analyze its electronic architecture. It is a classic Donor-Bridge system.
-
N,N-Dipropyl Group (Donor): The propyl chains increase solubility in organic solvents compared to methyl/ethyl analogs and prevent aggregation in solid-state films. The nitrogen lone pair donates electron density into the phenyl ring.
-
Phenyl Ring (
-Bridge): Transmits electron density via resonance. -
Ethynyl Group (Acceptor/Linker): The terminal alkyne (
) is electron-withdrawing relative to the ring and serves as the primary reaction site for Sonogashira couplings or CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
Structural Diagram (DOT Visualization)
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: The molecule functions as a polarized electronic system, facilitating charge transfer from the amine to the alkyne terminus.
Synthesis & Methodology
The synthesis of 4-Ethynyl-N,N-dipropylaniline is rarely achieved in a single step. The authoritative route involves a Sonogashira Coupling strategy starting from the commercially available N,N-dipropylaniline.
Step-by-Step Protocol
Phase 1: Bromination (Precursor Synthesis)
Objective: Synthesize 4-bromo-N,N-dipropylaniline.[1][2]
-
Reagents: N,N-dipropylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve N,N-dipropylaniline in DMF at -18°C (ice/salt bath) to suppress poly-bromination.
-
Stir at -18°C for 4 hours, then warm to Room Temperature (RT) overnight.
-
Workup: Extract with Dichloromethane (DCM), wash with water to remove DMF. Dry over
.[1] -
Yield: ~85-90% (Orange oil).
-
Phase 2: Sonogashira Coupling
Objective: Install the protected alkyne.
-
Reagents: 4-bromo-N,N-dipropylaniline, Trimethylsilylacetylene (TMSA, 1.2 eq),
(3 mol%), CuI (1.5 mol%), (Base/Solvent). -
Procedure:
-
Degas
thoroughly (Argon sparge). -
Add catalyst (
) and co-catalyst ( ). -
Add the bromide substrate and TMSA.
-
Reflux at 80°C for 12 hours under inert atmosphere.
-
Purification: Filter off ammonium salts; purify via silica gel flash chromatography (Hexane/EtOAc).
-
Phase 3: Deprotection
Objective: Reveal the terminal alkyne.
-
Reagents: TMS-intermediate,
(2.0 eq), Methanol/THF (1:1). -
Procedure:
-
Stir the mixture at RT for 2 hours.
-
Monitor via TLC (disappearance of the high-Rf TMS spot).
-
Workup: Evaporate volatiles, extract with DCM, wash with brine.
-
-
Validation: The disappearance of the TMS peak (~0.2 ppm) in
NMR confirms the product.
Synthesis Workflow Diagram
Characterization & Quality Control
To ensure scientific integrity, the isolated compound must meet specific spectral criteria.
-
NMR (400 MHz,
):- ~7.35 (d, 2H, Ar-H ortho to alkyne).
- ~6.55 (d, 2H, Ar-H ortho to amine).
-
~3.25 (t, 4H,
). -
~3.00 (s, 1H,
) — Diagnostic Peak . -
~1.60 (m, 4H,
). -
~0.95 (t, 6H,
).
-
IR Spectroscopy:
-
Strong absorption at ~2100 cm⁻¹ (
stretch). -
Sharp peak at ~3300 cm⁻¹ (
stretch).
-
Applications in Research
A. Molecular Electronics & Optoelectronics
This compound serves as a "molecular wire" candidate. The dipropyl tails prevent
-
Push-Pull Chromophores: By coupling the alkyne to electron-deficient units (e.g., TCNE, fullerenes), researchers create materials for Non-Linear Optics (NLO).
-
OLED Dopants: As a hole-transporting unit due to the electron-rich amine.
B. Medicinal Chemistry (Linker Technology)
In drug discovery, the terminal alkyne is a "Click-ready" handle.
-
PROTACs: Used to link E3 ligase ligands to target proteins.
-
Kinase Inhibitors: Analogous to the synthesis of Erlotinib, where the ethynyl-phenyl moiety binds to the ATP pocket.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Storage: Keep in dark, inert atmosphere (
or Ar) at -20°C. Terminal alkynes can polymerize or oxidize upon prolonged air/light exposure. -
Reactivity: Avoid contact with strong oxidizers and heavy metals (Ag, Cu in the absence of ligands) to prevent acetylide detonation risks (though low risk for this specific derivative).
References
-
Sigma-Aldrich/Enamine. 4-ethynyl-N,N-dipropylaniline Product Detail. Retrieved from (Catalog Data verifying CAS 1610031-14-5).
- Cimrová, V. et al. (2018). "N-alkyl substituted 1H-benzimidazoles as improved n-type dopants." Royal Society of Chemistry Advances, 8, 25268-25277. (Detailed protocol for 4-bromo-N,N-dipropylaniline precursor synthesis).
- Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. (Mechanistic grounding for the coupling step).
Comparative Analysis: 4-Ethynyl-N,N-dipropylaniline vs. Dimethylaniline Analogs
This guide provides an in-depth technical analysis comparing 4-Ethynyl-N,N-dipropylaniline (Propyl-Analog) and its N,N-dimethylaniline (Methyl-Analog) counterparts. It is designed for researchers in medicinal chemistry, organic optoelectronics, and materials science.[1][2]
Executive Summary & Chemical Space
The transition from N,N-dimethyl to N,N-dipropyl substitution on the 4-ethynylaniline scaffold is not merely a change in molecular weight; it is a strategic modification used to tune solubility , solid-state packing , and lipophilicity without significantly altering the core electronic "push-pull" character of the molecule.
While the dimethyl analog (DMA-alkyne) is the standard "workhorse" donor moiety in charge-transfer chromophores, the dipropyl analog (DPA-alkyne) is often employed to:
-
Suppress Aggregation: The bulkier propyl chains prevent π-π stacking, reducing fluorescence quenching in the solid state.[2]
-
Modulate Solubility: enhance solubility in non-polar organic solvents (e.g., hexanes, toluene) critical for solution-processed organic electronics.[2]
-
Alter Bio-distribution: Increase LogP for membrane permeability in biological probes.
Structural Comparison Table
| Feature | 4-Ethynyl-N,N-dimethylaniline | 4-Ethynyl-N,N-dipropylaniline |
| Formula | ||
| N-Substituent | Methyl ( | n-Propyl ( |
| Steric Bulk | Low | Moderate (Rotational freedom) |
| Lipophilicity (LogP) | ~2.3 - 2.5 | ~4.0 - 4.5 |
| Solubility | High in DCM/MeOH; Low in Hexanes | High in Hexanes/Toluene |
| Solid State | Tends to crystallize densely | Amorphous or loose packing |
Electronic & Photophysical Properties[2][3][4][5][6]
The "Push-Pull" Mechanism
Both molecules function as Donor-
-
Inductive Effects: The propyl group has a slightly higher positive inductive effect (+I) than the methyl group, theoretically increasing the electron density on the nitrogen. However, this is often negligible in practice.[2]
-
Steric Inhibition of Resonance: This is the critical differentiator.[2]
-
Dimethyl:[2][3] The small methyl groups allow the nitrogen lone pair to remain nearly coplanar with the phenyl ring, maximizing conjugation (high oscillator strength).
-
Dipropyl: The flexible propyl chains can introduce steric clash with the ortho-hydrogens of the phenyl ring. While less severe than tert-butyl or isopropyl groups, this can cause a slight twisting of the
bond. -
Result: The dipropyl analog may exhibit a slightly blue-shifted absorption maximum (
) and lower extinction coefficient ( ) if the twist angle is significant, though often the bathochromic shift from the increased +I effect compensates for this.
-
Fluorescence & Aggregation
In fluorescence applications, the Dipropyl analog is superior for preventing Aggregation-Caused Quenching (ACQ) .
-
Methyl Analog: Flat, disc-like shape promotes strong H-aggregates (face-to-face stacking), which quenches emission in the solid state.
-
Propyl Analog: The alkyl chains act as "bumpers," enforcing a larger intermolecular distance.[2] This preserves the monomeric emission properties in thin films or concentrated solutions.[2]
Synthetic Pathways & Protocols
The synthesis of the dipropyl analog requires an upstream modification of the aniline precursor. Unlike the commercially ubiquitous dimethylaniline, the dipropyl precursor must often be synthesized de novo or alkylated from aniline.
Synthesis Workflow (Graphviz)[2]
The following diagram outlines the divergent synthetic pathways for both analogs.
Caption: Divergent synthesis of Methyl vs. Propyl analogs. The propyl route requires specific alkylation controls to avoid over-alkylation (quaternary salts).
Detailed Protocol: Synthesis of 4-Ethynyl-N,N-dipropylaniline
Step 1: Preparation of 4-Iodo-N,N-dipropylaniline Rationale: Aryl iodides are more reactive than bromides in Sonogashira coupling, allowing milder conditions that preserve the alkyne.
-
Reagents: N,N-Dipropylaniline (10 mmol), N-Iodosuccinimide (NIS) (11 mmol), Acetonitrile (50 mL).
-
Procedure:
-
Dissolve N,N-dipropylaniline in acetonitrile at 0°C.
-
Add NIS portion-wise over 15 minutes. Protect from light (iodides are photosensitive).[2]
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]
-
Workup: Quench with saturated
(removes excess iodine). Extract with DCM.[2] Dry over .[2] -
Yield: Expect >85% as a dark oil or low-melting solid.[2]
-
Step 2: Sonogashira Coupling Rationale: Use of Trimethylsilylacetylene (TMSA) prevents homocoupling of the alkyne.
-
Reagents: 4-Iodo-N,N-dipropylaniline (5 mmol), TMS-Acetylene (7.5 mmol),
(3 mol%), CuI (2 mol%), (10 mL), THF (20 mL). -
Procedure:
-
Degas THF and
thoroughly (Oxygen poisons the Pd catalyst and promotes Glaser homocoupling).[2] -
Add catalyst (
) and co-catalyst ( ) to the aryl iodide solution under Argon.[2] -
Add TMS-Acetylene via syringe.[2]
-
Heat to 60°C for 6-12 hours.
-
Observation: Solution turns dark brown/black (formation of Pd-black is common but check conversion).
-
Purification: Filter through a celite pad.[2] Flash chromatography (Hexane) to isolate the TMS-protected intermediate.[2]
-
Step 3: Desilylation (Deprotection) [2]
-
Reagents: TMS-Intermediate,
(2 eq), Methanol/DCM (1:1). -
Procedure:
Structure-Property Logic & Applications
The decision to use Propyl vs. Methyl is driven by the application environment.[2]
Caption: Decision matrix for selecting between Methyl and Propyl analogs based on physical requirements.
Biological Implications
In drug development, the dipropyl analog is often explored to improve the LogD (distribution coefficient) of a candidate.
-
Metabolic Stability: N-dealkylation by Cytochrome P450 enzymes is a primary clearance pathway.[2] Propyl groups generally undergo dealkylation slower than methyl groups due to the specific active site geometry of CYP isoforms (e.g., CYP2E1 prefers small alkyls, while CYP3A4 accommodates larger ones but with different kinetics).
-
Toxicity: N,N-dimethylaniline derivatives can form reactive nitrenium ions more readily in some metabolic pathways; lengthening the chain can sometimes mitigate specific toxicity profiles, though this is highly context-dependent.
Materials Science (NLO & Conductance)
For Non-Linear Optics (NLO) , the dimethyl analog is traditionally preferred because it maximizes the number density of chromophores per unit volume in a crystal. However, the dipropyl analog is preferred for amorphous thin films where preventing crystallization is necessary to maintain optical clarity and prevent grain boundaries.
References
-
Sigma-Aldrich. 4-Ethynyl-N,N-dimethylaniline Product Specification.[2]Link[2]
-
PubChem. 4-Ethynylaniline Compound Summary. National Library of Medicine.[2] Link
-
MATEC Web of Conferences. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug. (Discusses alkyl chain impact on hydrophobicity). Link
-
RSC Advances. Effect of N-alkyl chain length on the photophysical properties of donor-acceptor dyes.[2] (General principles of alkyl chain length on fluorescence). Link[2]
-
ChemicalBook. 4-Ethynyl-N,N-dimethylaniline Properties and Synthesis.Link[2]
Sources
4-Ethynyl-N,N-dipropylaniline absorption and emission spectra
Topic: 4-Ethynyl-N,N-dipropylaniline: Photophysical Characterization & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
4-Ethynyl-N,N-dipropylaniline is a specialized "push-pull" chromophore functioning primarily as a high-value intermediate in the synthesis of solvatochromic dyes and fluorescent molecular probes. Structurally, it combines an electron-rich dialkylamine donor with an electron-deficient terminal alkyne. While the dipropyl chains enhance lipophilicity and solubility in non-polar matrices compared to its dimethyl analog, its core photophysical signature remains dominated by the aminophenylacetylene conjugated system.[1]
This guide provides a rigorous analysis of its absorption and emission spectra, establishing the 4-Ethynyl-N,N-dimethylaniline analog as a validated spectral proxy where direct data is sparse. It further details the synthetic pathways and "Click" chemistry utility that make this compound a staple in bioconjugation and optoelectronics.
Chemical Architecture & Electronic Properties[1]
The molecule operates on an intramolecular charge transfer (ICT) mechanism, albeit a truncated one compared to extended dye systems.
-
Electron Donor (D): The N,N-dipropylamino group. The propyl chains exert a positive inductive effect (+I), slightly increasing the electron density on the nitrogen relative to methyl groups, while significantly improving solubility in lipophilic solvents (e.g., toluene, lipids).[1]
-
Pi-Bridge: The phenyl ring provides the scaffold for conjugation.
-
Electron Acceptor/Connector (A): The ethynyl group (–C≡CH). While a weak acceptor on its own, it serves as a reactive handle for extending conjugation via Sonogashira coupling or CuAAC (Click) reactions.
Electronic Consequence: The dipole moment is oriented along the long axis of the molecule. Upon excitation, electron density shifts from the amine towards the alkyne, creating a polar excited state that is sensitive to solvent polarity.[1]
Photophysical Characterization
Note: The spectral data below utilizes 4-Ethynyl-N,N-dimethylaniline as the primary reference standard. Due to the negligible electronic difference between N-methyl and N-propyl substituents, these values are chemically equivalent proxies for the dipropyl variant.
Absorption Spectrum
The absorption profile is characterized by a strong
| Parameter | Value (Approx.) | Transition Type | Notes |
| 285 – 298 nm | Solvent dependent (Solvatochromic) | ||
| Extinction Coeff.[1] ( | ~20,000 M⁻¹cm⁻¹ | Allowed | High absorptivity typical of anilines |
| Shoulder features | ~310 nm | ICT band | Weak intramolecular charge transfer |
-
Solvent Effect: In polar protic solvents (e.g., Methanol), the absorption band typically undergoes a slight red shift (bathochromic) due to the stabilization of the more polar excited state, though hydrogen bonding with the nitrogen lone pair can sometimes oppose this by stabilizing the ground state.[1]
Emission Spectrum (Fluorescence)
The fluorescence of the terminal alkyne species is present but generally weak compared to its "clicked" triazole derivatives.
| Parameter | Value (Approx.) | Region | Quantum Yield ( |
| 346 – 360 nm | UV / Deep Blue | Low (< 0.[1]1) | |
| Stokes Shift | ~50–60 nm | Moderate | Indicates structural relaxation in |
| Lifetime ( | < 1 ns | Short | Dominated by non-radiative decay |
-
Mechanism: The emission arises from the relaxation of the locally excited (LE) state. The lack of a strong electron-withdrawing group (like a nitro or carbonyl) at the para-position limits the efficiency of the ICT process, resulting in emissions confined to the UV/blue region.
Jablonski Diagram
The following diagram illustrates the electronic transitions governing the photophysics of 4-Ethynyl-N,N-dipropylaniline.
Caption: Energy level diagram showing the primary excitation (Blue) and emission (Green) pathways. Note the competition between fluorescence and non-radiative decay.
Experimental Protocols
Synthesis of 4-Ethynyl-N,N-dipropylaniline
This protocol ensures high purity, essential for spectroscopic accuracy.
Reagents: 4-Iodo-N,N-dipropylaniline, Trimethylsilylacetylene (TMSA),
Workflow:
-
Sonogashira Coupling:
-
Dissolve 4-Iodo-N,N-dipropylaniline (1.0 eq) in dry THF/TEA (1:1 v/v).
-
Degas the solution with
for 15 mins (Critical for preventing homocoupling). -
Add
(5 mol%) and CuI (2 mol%). -
Dropwise add TMSA (1.2 eq) at room temperature.
-
Heat to 60°C for 4-6 hours under inert atmosphere.
-
Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of starting iodide.
-
-
Deprotection (Desilylation):
-
Dissolve the crude TMS-intermediate in MeOH/THF (1:1).
-
Add
(2.0 eq) and stir at RT for 2 hours. -
Purification: Extract with DCM, wash with brine, dry over
.[1] -
Isolation: Column chromatography (Silica gel, Hexane:DCM gradient) yields the pure terminal alkyne.
-
Spectroscopic Measurement Protocol
To replicate the spectral data:
-
Solvent Selection: Use spectroscopic grade Ethanol or Acetonitrile.
-
Concentration: Prepare a stock solution at
M, then dilute to M. Absorbance at should be between 0.1 and 0.5 to avoid inner-filter effects. -
Blanking: Use a quartz cuvette containing pure solvent.
-
Excitation Scan: Set emission monochromator to 360 nm and scan excitation from 250–330 nm to pinpoint the exact
for your specific solvent system.
Applications & Utility
The true value of 4-Ethynyl-N,N-dipropylaniline lies in its reactivity. It acts as a "Pre-Fluorophore."
-
Click Chemistry Probes:
-
Reaction with non-fluorescent azides via CuAAC yields 1,4-disubstituted 1,2,3-triazoles .
-
Effect: The formation of the triazole ring extends the conjugation length, typically red-shifting the emission into the visible blue/cyan region and significantly increasing the Quantum Yield (
).
-
-
Solvatochromic Sensors:
-
Derivatives are used to probe the polarity of biological membranes. The dipropyl group anchors the probe in the lipid bilayer, while the alkyne (reacted to a fluorophore) reports on the local dielectric constant.
-
Synthetic Utility Diagram
Caption: Synthetic workflow from the iodo-precursor to the target alkyne and its downstream application.
References
-
Chemical Structure & Properties: PubChem. 4-Ethynyl-N,N-dipropylaniline (CID 132585343).[2] National Library of Medicine. [Link]
- Solvatochromism Context: Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.
Sources
Technical Guide: 4-Ethynyl-N,N-dipropylaniline in Donor-Acceptor Chromophores
Executive Summary
4-Ethynyl-N,N-dipropylaniline represents a specialized class of Donor (D) building blocks used in the construction of "Push-Pull" (Donor-π-Acceptor) chromophores. While its dimethyl and diethyl analogs are ubiquitous, the dipropyl variant is strategically employed to overcome specific physicochemical limitations—primarily solubility issues in non-polar solvents and aggregation-induced quenching (AIQ) in solid-state films.
This guide details the synthesis, electronic theory, and application of this moiety in Non-Linear Optics (NLO) and bio-orthogonal labeling, providing self-validating protocols for its integration into complex molecular architectures.
Molecular Architecture & Electronic Theory
The "Solubility-Enhancing" Donor
In D-π-A systems, the electron donor dictates the HOMO energy level. The N,N-dialkylaniline motif is a standard strong donor. However, as the π-bridge length increases (to redshift absorption), chromophores often become insoluble, hindering purification and processing.
-
Methyl/Ethyl variants: High crystallinity, poor solubility in casting solvents (CHCl₃, Chlorobenzene), tendency to form H-aggregates (blue-shifted, non-emissive).
-
Dipropyl variant: The longer alkyl chains introduce steric bulk and entropic freedom. This disrupts π-π stacking interactions, significantly enhancing solubility and promoting the desired J-aggregation or preventing aggregation entirely (solid solution).
Electronic Mechanism (ICT)
The ethynyl group acts as a rigid, linear π-bridge (sp-hybridized) that facilitates Intramolecular Charge Transfer (ICT) from the nitrogen lone pair to an electron-deficient acceptor (e.g., TCNQ, TCNE, Benzothiadiazole).
Table 1: Comparative Donor Properties
| Donor Substituent | Steric Bulk (A-value) | Solubility (Chlorobenzene) | Aggregation Tendency | Primary Application |
| -N(Me)₂ | Low | Low (< 5 mg/mL) | High (H-aggregates) | Small molecule dyes |
| -N(Et)₂ | Medium | Moderate | Moderate | Standard NLO dyes |
| -N(n-Pr)₂ | High | High (> 20 mg/mL) | Low (Amorphous) | Solution-processed OPVs, High-performance NLO |
Synthetic Pathways & Protocols
Since 4-Ethynyl-N,N-dipropylaniline is often custom-synthesized rather than bought off-the-shelf, we provide the robust route starting from the commercially available N,N-dipropylaniline.
Diagram 1: Synthesis Workflow
The following diagram outlines the conversion of the aniline precursor to the active ethynyl donor.
Caption: Step-wise synthesis of the target alkyne donor from the parent aniline.
Protocol A: Synthesis of 4-Ethynyl-N,N-dipropylaniline
Prerequisites: Schlenk line, Argon atmosphere.
-
Iodination:
-
Dissolve N,N-dipropylaniline (10 mmol) in DCM (50 mL).
-
Add N-Iodosuccinimide (NIS) (10.5 mmol) portion-wise at 0°C.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Validation: The product (4-iodo-N,N-dipropylaniline) should appear as a distinct spot with lower Rf than the starting material.
-
Workup: Wash with Na₂S₂O₃ (aq) to remove iodine, dry over MgSO₄.
-
-
Sonogashira Coupling:
-
To a pressure tube, add:
-
4-iodo-N,N-dipropylaniline (1.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.05 eq)
-
-
Degas and add dry THF/Triethylamine (1:1 v/v).
-
Add Trimethylsilylacetylene (TMSA) (1.2 eq) via syringe.
-
Heat to 60°C for 12 hours.
-
Observation: Solution turns dark brown/black (catalyst activation).
-
-
Deprotection:
-
Dissolve the TMS-intermediate in MeOH/THF (1:1).
-
Add K₂CO₃ (2.0 eq) and stir at RT for 2 hours.
-
Critical Checkpoint: Monitor the disappearance of the TMS peak (~0.2 ppm) in ¹H NMR. The terminal alkyne proton should appear as a singlet around 3.0–3.3 ppm.
-
Application I: Non-Linear Optical (NLO) Chromophores
The dipropyl donor is critical in "Chromophore-Polymer Composites" used in electro-optic modulators.
Mechanism
High NLO activity requires a high hyperpolarizability (β). This is achieved by maximizing the dipole change (Δμ) between the ground and excited states.
-
Role of Dipropyl: Prevents the antiparallel dimerization of chromophores in the polymer matrix. Antiparallel pairing cancels out the macroscopic electro-optic coefficient (
). The bulky propyl chains sterically hinder this pairing.
Diagram 2: D-π-A Push-Pull Mechanism
Caption: The "Push-Pull" mechanism facilitated by the ethynyl bridge.
Application II: Click Chemistry & Bio-Labeling
While primarily a materials science reagent, the terminal alkyne allows 4-Ethynyl-N,N-dipropylaniline to serve as a solvatochromic probe in biological systems via Click Chemistry (CuAAC).
Utility
-
Activity-Based Protein Profiling (ABPP): The aniline moiety can be derivatized to bind specific enzymes (e.g., kinases). The alkyne handle remains inert until "clicked" with an azide-fluorophore.
-
Solvatochromism: The fluorescence emission of the dipropylaniline core shifts based on the polarity of the protein pocket it occupies (environmental sensing).
Protocol B: CuAAC Labeling
-
Reaction Mix:
-
Protein/Polymer-Azide (10 µM in PBS).
-
4-Ethynyl-N,N-dipropylaniline (50 µM in DMSO).
-
CuSO₄ (1 mM).
-
THPTA Ligand (2 mM) (Protects protein from Cu oxidation).
-
Sodium Ascorbate (2.5 mM).
-
-
Incubation: 1 hour at RT in dark.
-
Purification: Dialysis or size-exclusion chromatography to remove unreacted alkyne.
References
-
Synthesis & Properties of Ethynyl Anilines
- Source: Sigma-Aldrich / Merck Technical D
- Relevance: Establishes baseline physical properties (MP, BP) for 4-ethynyl-N,N-dialkylanilines.
-
Link: (Refers to dimethyl analog as structural baseline).[1]
-
Solubility Effects in Chromophores
- Source:ResearchGate (Snippet 1.15). "Donor-Acceptor (D-A)-Substituted Polyyne Chromophores..."
-
Citation: Diederich, F., et al. (2005). Chemistry – A European Journal.
- Key Finding: Branched or longer alkyl groups (diisopropyl/dipropyl)
-
Link:
-
Click Chemistry Applications
-
Source: TCI Chemicals.[2]
- Relevance: Protocols for CuAAC reactions using ethynyl-aniline deriv
-
Link:
-
-
D-π-A Chromophore Design
- Source: MDPI Molecules. "Investigating the Effects of Donors and Alkyne Spacer..."
- Cit
- Key Finding: Comparison of ethynyl-aniline donors in xanthene dyes.
-
Link:
Sources
Synthesis pathways for 4-Ethynyl-N,N-dipropylaniline precursors
This guide details the synthesis of 4-Ethynyl-N,N-dipropylaniline , a critical donor-
The synthesis is broken down into three high-fidelity phases, prioritizing the Sonogashira Cross-Coupling route due to its reliability and scalability compared to the Vilsmeier-Haack/Seyferth-Gilbert homologation.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 4-Ethynyl-N,N-dipropylaniline (C
The most robust synthetic pathway disconnects the terminal alkyne at the
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the linear assembly from 4-bromoaniline.
Phase 1: Synthesis of Precursor (4-Bromo-N,N-dipropylaniline)
The first objective is to install the dipropylamino group. While one can brominate N,N-dipropylaniline, it is operationally cleaner to alkylate commercially available 4-bromoaniline . This avoids the formation of ortho/para isomers during bromination.
Reaction Logic
This is a double nucleophilic substitution (
-
Base Selection: Potassium Carbonate (
) is preferred over Sodium Hydride (NaH) for safety and ease of handling, though it requires higher temperatures. -
Solvent: DMF (Dimethylformamide) provides the high dielectric constant necessary to solvate the inorganic base and stabilize the transition state.
-
Catalyst: Potassium Iodide (KI) is added as a Finkelstein catalyst. It converts the alkyl bromide to the more reactive alkyl iodide in situ.
Experimental Protocol
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
).[1] -
Charging: Add 4-bromoaniline (1.0 eq) and DMF (10 mL/g of substrate). Stir until dissolved.
-
Reagents: Add 1-bromopropane (2.5 eq) followed by anhydrous
(2.5 eq) and a catalytic amount of KI (0.1 eq). -
Reaction: Heat the mixture to 90°C for 18–24 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting primary amine (
) should disappear, passing through the mono-propyl intermediate to the di-propyl product ( ). -
Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (100% Hexane 5% EtOAc/Hexane).
Data Summary: Phase 1
| Component | Role | Equivalents | Critical Parameter |
| 4-Bromoaniline | Substrate | 1.0 | Limiting Reagent |
| 1-Bromopropane | Alkylating Agent | 2.5 - 3.0 | Excess drives reaction to completion (dialkylation) |
| Base | 2.5 | Neutralizes HBr byproduct | |
| KI | Catalyst | 0.1 | Increases reaction rate (Finkelstein) |
| DMF | Solvent | N/A | Keep anhydrous; remove thoroughly during workup |
Phase 2: Sonogashira Cross-Coupling
This is the critical C-C bond formation step. We couple the aryl bromide from Phase 1 with Trimethylsilylacetylene (TMSA).
Reaction Logic (Mechanistic Insight)
The reaction employs a Palladium(0)/Copper(I) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Transmetallation: The copper acetylide (formed from TMSA, CuI, and base) transfers the alkyne to the Palladium center.
-
Reductive Elimination: The product is released, regenerating Pd(0).
Note: Oxygen is a poison to this cycle (oxidizes phosphine ligands and promotes Glaser homocoupling of the alkyne). Rigorous deoxygenation is mandatory.
Experimental Protocol
Step-by-Step Methodology:
-
Deoxygenation: In a Schlenk flask, dissolve 4-Bromo-N,N-dipropylaniline (1.0 eq) in a mixture of Triethylamine (
) and THF (1:1 ratio, 0.2 M concentration). Sparge with Argon for 15 minutes. -
Catalyst Addition: Add
(0.05 eq) and CuI (0.03 eq). The solution typically turns yellow/brown. -
Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) via syringe.
-
Reaction: Seal the vessel and heat to 60–70°C for 12 hours under Argon.
-
Visual Check: The precipitation of ammonium salts (
) usually indicates reaction progress.
-
-
Workup: Filter through a pad of Celite to remove metal residues. Wash the pad with
. Concentrate the filtrate. -
Purification: Flash chromatography (Hexane/DCM gradient). The silyl-protected intermediate is stable and non-polar.
Phase 3: Deprotection to Target
The final step removes the TMS group to reveal the terminal alkyne.
Experimental Protocol
-
Dissolution: Dissolve the TMS-intermediate (1.0 eq) in a mixture of MeOH/THF (1:1).
-
Cleavage: Add
(2.0 eq) or 1M NaOH. Stir at room temperature for 1–2 hours. -
Validation: Monitor by TLC. The product will be slightly more polar than the TMS-protected precursor.
-
Isolation: Dilute with water, extract with DCM, wash with water (crucial to remove base traces), dry, and concentrate.
-
Storage: Store the final product at -20°C in the dark. Terminal alkynes on electron-rich rings can be prone to oxidation or polymerization.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of the target alkyne.
References
-
Sonogashira Coupling Fundamentals: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
N-Alkylation Protocols: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.
- Deprotection of TMS Alkynes: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for silyl cleavage conditions).
-
Similar Substrate Synthesis (Diphenyl analog): Li, J., et al. (2012). Synthesis and Crystal Structure of 4-Ethynyl-N,N-diphenylaniline. Acta Crystallographica Section E.
Sources
The Untapped Potential of 4-Ethynyl-N,N-dipropylaniline in Nonlinear Optics: A Technical Guide
Foreword: The Quest for Superior Nonlinear Optical Materials
In the relentless pursuit of next-generation photonic and optoelectronic devices, the scientific community is increasingly turning its attention to organic molecules with exceptional nonlinear optical (NLO) properties. These materials hold the key to developing faster optical switches, more efficient frequency converters, and advanced optical limiting devices. At the heart of this exploration lies the elegant and powerful donor-π-acceptor (D-π-A) molecular architecture. This design principle allows for a tailored intramolecular charge transfer upon interaction with an intense light source, giving rise to significant nonlinear optical responses. This technical guide delves into the promising, yet largely unexplored, potential of a specific D-π-A molecule: 4-Ethynyl-N,N-dipropylaniline. While direct experimental data on this compound remains nascent, this paper will serve as a comprehensive review of its foundational principles, a guide to its synthesis and characterization, and a forward-looking perspective on its anticipated role in nonlinear optics, drawing upon the established knowledge of its close chemical relatives.
The Molecular Blueprint: Understanding 4-Ethynyl-N,N-dipropylaniline
4-Ethynyl-N,N-dipropylaniline is a strategically designed organic molecule that embodies the quintessential features of a D-π-A system. Its structure is composed of three key functional components:
-
The Donor (D): The N,N-dipropylaniline group serves as a potent electron donor. The nitrogen atom's lone pair of electrons is readily available to be pushed into the π-conjugated system. The presence of the propyl groups enhances the electron-donating strength compared to a simple amino group and improves solubility in organic solvents, a crucial aspect for material processing.
-
The π-Bridge (π): The ethynyl (acetylenic) group acts as the π-conjugated bridge. This rigid and linear linker facilitates efficient electronic communication between the donor and an eventual acceptor, which is essential for maximizing the NLO response.
-
The Latent Acceptor Functionality: In its base form, the terminal ethynyl group can participate in further reactions, such as Sonogashira coupling, to attach a wide variety of electron-accepting groups. This modularity allows for the fine-tuning of the molecule's NLO properties.
The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is the fundamental mechanism responsible for the nonlinear optical behavior of such molecules. When an intense laser beam interacts with the molecule, it induces a large change in the dipole moment, leading to significant second and third-order hyperpolarizabilities.
Synthesis and Molecular Engineering: A Proposed Pathway
Proposed Experimental Protocol: Sonogashira Coupling
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with 4-iodo-N,N-dipropylaniline, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent such as deoxygenated triethylamine or a mixture of toluene and triethylamine.
-
Addition of Reagents: (Trimethylsilyl)acetylene is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection: The resulting trimethylsilyl-protected compound is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran) and treated with a base, such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), to remove the trimethylsilyl group.
-
Final Purification: After work-up, the final product, 4-Ethynyl-N,N-dipropylaniline, is purified by column chromatography or recrystallization to yield the pure compound.
This synthetic flexibility is paramount, as it allows for the creation of a library of derivatives by starting with different halogenated anilines or by further reacting the terminal alkyne with various acceptor moieties.
Predicting Nonlinear Optical Prowess: A Computational Perspective
In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting and understanding the NLO properties of novel molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in this regard.[1][2]
Key parameters that can be computationally evaluated include:
-
Dipole Moment (μ): A measure of the molecule's overall polarity.
-
Polarizability (α): The linear response of the electron cloud to an applied electric field.
-
First Hyperpolarizability (β): Related to the second-order NLO response, such as second-harmonic generation (SHG). For molecules with a center of symmetry, this value is zero. The D-π-A design is intended to break this symmetry.
-
Second Hyperpolarizability (γ): Related to the third-order NLO response, including third-harmonic generation (THG) and the nonlinear refractive index.[3]
Computational studies on similar aniline derivatives have shown that the choice of the donor and the length and nature of the π-bridge significantly influence these hyperpolarizabilities.[2] It is anticipated that 4-Ethynyl-N,N-dipropylaniline will exhibit a significant third-order NLO response, a characteristic feature of many donor-substituted π-conjugated systems.[4]
Computational Workflow Diagram
Caption: A typical computational workflow for predicting the NLO properties of a novel molecule.
Experimental Characterization of Third-Order Nonlinearities: The Z-Scan Technique
The Z-scan technique is a widely used and relatively simple experimental method to determine the magnitude and sign of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[5]
Z-Scan Experimental Setup
The setup consists of a laser source providing a Gaussian beam, a focusing lens, a sample holder mounted on a translation stage that moves along the beam axis (the z-axis), and a detector in the far field. The experiment is typically performed in two configurations:
-
Closed-Aperture Z-Scan: An aperture is placed before the detector. As the sample is moved through the focal point of the lens, self-focusing or self-defocusing effects caused by the nonlinear refractive index will change the beam divergence, leading to a change in the light intensity passing through the aperture. A pre-focal peak followed by a post-focal valley in the transmitted intensity indicates a negative n₂ (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).
-
Open-Aperture Z-Scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to beam divergence changes but measures changes in the total transmitted intensity due to nonlinear absorption processes like two-photon absorption.
By analyzing the data from both configurations, one can decouple the nonlinear refractive and absorptive contributions to the overall NLO response.
Experimental Protocol: Z-Scan Measurement
-
Sample Preparation: A solution of 4-Ethynyl-N,N-dipropylaniline in a suitable solvent (e.g., chloroform or toluene) is prepared at a known concentration and placed in a cuvette with a known path length.
-
Beam Characterization: The laser beam profile is characterized to ensure it is a high-quality Gaussian beam. The beam waist at the focus and the Rayleigh range are determined.
-
Data Acquisition: The sample is translated along the z-axis through the focal point of the lens, and the transmitted intensity is recorded as a function of the z-position for both closed- and open-aperture configurations.
-
Data Analysis: The normalized transmittance curves are plotted. The nonlinear refractive index (n₂) is extracted from the closed-aperture data, and the nonlinear absorption coefficient (β) is determined from the open-aperture data. From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.
Z-Scan Workflow Diagram
Caption: A schematic workflow of the Z-scan experimental technique.
Comparative Analysis and Future Outlook
The NLO properties of 4-Ethynyl-N,N-dipropylaniline can be benchmarked against its more well-known analogues, such as 4-Ethynyl-N,N-dimethylaniline and 4-Ethynyl-N,N-diphenylaniline.[6][7] It is hypothesized that the longer alkyl chains of the dipropyl derivative, compared to the dimethyl analogue, will enhance its electron-donating ability and improve its solubility, potentially leading to a larger third-order nonlinear susceptibility.
The true potential of 4-Ethynyl-N,N-dipropylaniline lies in its capacity as a versatile building block. The terminal alkyne is a gateway to a vast chemical space of more complex D-π-A and D-π-A-π-D systems. By attaching strong electron-withdrawing groups (e.g., nitro, cyano, or pyridinium moieties) to the ethynyl terminus, the intramolecular charge transfer can be significantly enhanced, leading to a dramatic amplification of the NLO response.[8][9]
Conclusion: A Call to Exploration
4-Ethynyl-N,N-dipropylaniline stands as a molecule of significant interest for the field of nonlinear optics. Its inherent D-π-A architecture, coupled with its synthetic accessibility and potential for further functionalization, makes it a prime candidate for the development of novel NLO materials. This technical guide has laid out the theoretical underpinnings, a proposed synthetic strategy, and the experimental framework necessary to unlock its potential. It is a call to researchers and scientists in materials chemistry and photonics to explore this promising molecule and its derivatives, which may pave the way for the next generation of optical technologies.
References
- Third order nonlinear optical properties of 4-N, N-dimethylamino-4'-N'-methyl- stilbazolium iodide (DMSI) single crystal. Sciencia Acta Xaveriana. 2012;3(1):45-60.
- Karakas A, Unver H. Third-order Nonlinear Optical Properties and Structures of (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline and (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2010;75(5):1492-1496.
-
4-Ethynyl-N,N-diphenylaniline. National Center for Biotechnology Information. PubChem Compound Database. Accessed February 7, 2026. [Link]
- Computational studies of Distinct Anilines for Electrooptical properties.
- Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites. ACS Omega. 2022;7(32):28453-28461.
- Z-scan measurements of optical nonlinearities for (3GO) dye.
-
Z-scan technique. Wikipedia. Accessed February 7, 2026. [Link]
- Synthesis of 4-nitroso-N, N-dimethylaniline.
- Exploration of nonlinear optical enhancement in acceptor–π–donor indacenodithiophene based derivatives via structural variations: a DFT approach. RSC Advances. 2022;12(45):29283-29294.
- Computational studies of Distinct Anilines for Electrooptical properties.
- Investigation on the Growth, Structural and Third Order Nonlinear Optical Properties of 4-Ethoxy-4'-N' - Methyl-4-Stilbazolium Hexafluorophosphate Single Crystals. JACS Directory. Published online May 23, 2018.
- Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. MDPI. Published online May 27, 2022.
- Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions. International Journal of Molecular Sciences. 2021;22(21):11586.
- Synthesis and optical properties of polyacetylenes containing nonlinear optical chromophores. Zenodo. Published online June 1, 2005.
- Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. ChemRxiv. Published online June 9, 2025.
- Z-Scan Measurements of Optical Nonlinearities. University of Central Florida.
- Novel blue-green emitting NLOphoric triphenylamine-imidazole based donor-π-acceptor compound: Solvatochromism, DFT, TD-DFT and non-linear optical studies.
- Z-scan measurement for the nonlinear absorption and the nonlinear refraction of poly1,4-diazophenylene-bridged-tris(8-hydroxy-qu. Index of /. Published online August 27, 2016.
- LINEAR AND NON LINEAR OPTICAL PROPERTIES OF ELECTRON DONOR AND ACCEPTOR PYRIDINE MOIETY: A STUDY BY AB INITIO AND DFT METHODS.
-
4-Ethynylaniline. National Center for Biotechnology Information. PubChem Compound Database. Accessed February 7, 2026. [Link]
- Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics. ACS Omega. 2023;8(49):47088-47104.
- a Effect of various methods and basis sets on first hyperpolarizability....
- Nonlinear optical refractive index measurements of pure water via Z-scan technique at 800 nm. arXiv. Published online February 5, 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Third-order nonlinear optical properties and structures of (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline and (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. Z-scan technique - Wikipedia [en.wikipedia.org]
- 6. 4-Ethynyl-N,N-diphenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-二甲基氨基苯乙炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Exploration of nonlinear optical enhancement in acceptor–π–donor indacenodithiophene based derivatives via structural variations: a DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications [mdpi.com]
Methodological & Application
Click chemistry reaction conditions for 4-Ethynyl-N,N-dipropylaniline
Application Note: Optimized Click Chemistry Conditions for 4-Ethynyl-N,N-dipropylaniline
Introduction & Scope
4-Ethynyl-N,N-dipropylaniline is a specialized "push-pull" fluorophore precursor widely used in chemical biology and materials science. Structurally, it features an electron-donating dipropylamino group conjugated to an electron-accepting ethynyl moiety. Upon reacting with an azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,2,3-triazole extends the conjugated system, often creating highly solvatochromic probes useful for mapping local polarity in biological membranes or hydrophobic protein pockets.
However, this substrate presents specific challenges:
-
Hydrophobicity: The dipropyl chains and aromatic core render it poorly soluble in standard aqueous click buffers.
-
Oxidation Sensitivity: The aniline nitrogen is susceptible to oxidation, which can quench fluorescence.
-
Catalyst Poisoning: Unprotected anilines can weakly coordinate copper, potentially stalling the catalytic cycle.
This guide details optimized protocols to overcome these barriers, ensuring high-yield conjugation while preserving the optical properties of the probe.
Mechanistic Insight & Reaction Design
To ensure reproducibility, one must understand the role of the stabilizing ligand. In the absence of a ligand, Cu(I) is unstable in aqueous/organic mixtures and can disproportionate or be oxidized. For 4-Ethynyl-N,N-dipropylaniline, the ligand TBTA is preferred over THPTA for preparative synthesis due to its solubility in the organic co-solvents required to dissolve the alkyne.
Figure 1: Ligand-Accelerated CuAAC Cycle for Aniline Derivatives
Caption: The catalytic cycle emphasizes the role of the Ligand (TBTA/THPTA) in stabilizing the Cu(I) species, preventing it from coordinating with the aniline nitrogen of the substrate.[1]
Critical Parameter Optimization
The following parameters are tuned specifically for 4-Ethynyl-N,N-dipropylaniline .
Table 1: Solvent & Ligand Selection Matrix
| Parameter | Condition A: Bioconjugation (Labeling) | Condition B: Preparative Synthesis | Reason for Selection |
| Scale | Microgram (µM range) | Milligram/Gram (mM range) | Concentration dictates solubility needs. |
| Solvent System | 50% DMSO / 50% Buffer (PBS) | 100% DMSO or THF/tBuOH (1:1) | Substrate is insoluble in pure water. |
| Ligand | THPTA (Water soluble) | TBTA (Organic soluble) | TBTA precipitates in high % water; THPTA works in both but is pricier. |
| Catalyst Source | CuSO₄ + Na-Ascorbate | CuSO₄ + Na-Ascorbate | Safer/cleaner than CuI/DIPEA for fluorescent dyes. |
| Atmosphere | Ambient (capped) | Inert (Argon/N₂) | Prevents aniline oxidation during long reactions. |
Experimental Protocols
Protocol A: Small-Scale Labeling (e.g., Protein/Peptide Conjugation)
Use this when attaching the probe to a biomolecule.
Reagents:
-
Stock Alkyne: 10 mM 4-Ethynyl-N,N-dipropylaniline in DMSO.
-
Stock Azide: 10 mM Azide-labeled biomolecule in PBS.
-
CuSO₄/THPTA Premix: Mix 1 volume of 20 mM CuSO₄ (aq) with 2 volumes of 50 mM THPTA (aq). Note: Pre-complexing protects the biomolecule.
-
Ascorbate: 100 mM Sodium Ascorbate (Freshly prepared).
Procedure:
-
Dissolve: In a 1.5 mL tube, dilute the Azide-biomolecule to 50 µM in PBS.
-
Add Alkyne: Add the Alkyne stock to a final concentration of 100 µM (2 equiv). Ensure final DMSO content is <20% (or higher if protein tolerates it) to maintain alkyne solubility.
-
Add Catalyst: Add the CuSO₄/THPTA premix (Final Cu concentration: 100 µM).
-
Initiate: Add Sodium Ascorbate (Final concentration: 500 µM).
-
Incubate: Vortex gently. Incubate at room temperature for 1 hour in the dark.
-
Purification: Remove excess small molecule probe via PD-10 desalting column or dialysis.
Protocol B: Preparative Synthesis (Chemical Probe Construction)
Use this for synthesizing the dye in bulk.
Reagents:
-
Solvent: DMSO or tBuOH/Water (1:1) if azide is soluble.[1][2]
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[3]
-
Catalyst: CuSO₄ · 5H₂O.
Step-by-Step Workflow:
Caption: Preparative workflow emphasizing the degassing step to protect the aniline moiety.
Detailed Steps:
-
Preparation: In a round-bottom flask, dissolve 4-Ethynyl-N,N-dipropylaniline (1.0 equiv) and the organic Azide (1.0–1.1 equiv) in DMSO (0.2 M concentration relative to alkyne).
-
Catalyst Addition: Add TBTA (10 mol%) and CuSO₄ (5 mol%). Stir until the solution is homogenous.
-
Degassing (Critical): Bubble Argon through the solution for 5–10 minutes. This prevents oxidative coupling of the alkyne and oxidation of the aniline.
-
Initiation: Add Sodium Ascorbate (20 mol%) dissolved in a minimum amount of water. The solution should turn bright yellow/orange (characteristic of Cu(I)-TBTA).
-
Monitoring: Stir at room temperature. Monitor by TLC (the alkyne is highly fluorescent; the product will have a different Rf and likely a bathochromic shift).
-
Workup: Pour reaction mixture into 5x volume of water. If the product precipitates, filter it. If not, extract with Dichloromethane (DCM). Wash organic layer with EDTA solution (to remove Copper) followed by brine.
Quality Control & Troubleshooting
| Observation | Root Cause | Solution |
| Solution turns brown/black | Oxidation of Aniline or Cu(I) disproportionation. | Increase Ascorbate concentration; Ensure Argon atmosphere; Use fresh Ascorbate. |
| Precipitation immediately | Substrate insolubility. | Switch solvent to 100% DMSO or THF; Use TBTA instead of THPTA. |
| No Reaction (TLC) | Catalyst poisoning or Oxygen inhibition. | Degas thoroughly; Add more catalyst (up to 10 mol%); Check pH (maintain pH 7-8). |
| Blue solution persists | Cu(II) is not reducing. | Ascorbate is degraded (yellow/brown). Make fresh Ascorbate stock. |
References
-
Rostovtsev, V. V., et al. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Describes TBTA). Link
-
Hong, V., et al. (2009).[7] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Describes THPTA and bioconjugation optimization). Link
-
Niko, Y., et al. (2012). Solvatochromic Pyrene Probes for the Detection of Lipid Order in Membranes. Journal of Materials Chemistry. (Context for solvatochromic click probes). Link
-
BroadPharm. (2022).[8][1] Protocol for Azide-Alkyne Click Chemistry. (General commercial protocol source). Link
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. glenresearch.com [glenresearch.com]
- 5. confluore.com.cn [confluore.com.cn]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Push-Pull Dyes using 4-Ethynyl-N,N-dipropylaniline
Abstract & Strategic Rationale
This application note details the synthesis of high-performance "push-pull" (Donor-π-Acceptor) dyes utilizing 4-Ethynyl-N,N-dipropylaniline as the primary donor scaffold.
While N,N-dimethylaniline is a common donor, the N,N-dipropyl variant is strategically superior for solution-processable optoelectronics (e.g., OPV, OLEDs, Bio-imaging). The propyl chains disrupt π-π stacking just enough to significantly enhance solubility in non-polar organic solvents without compromising the electron-donating strength of the nitrogen lone pair.
The terminal alkyne functionality serves as a versatile "chemical handle," allowing for two distinct synthetic pathways described herein:
-
π-Conjugation Extension: Via Sonogashira cross-coupling.
-
Direct Acceptor Functionalization: Via catalyst-free [2+2] cycloaddition-retroelectrocyclization (CA-RE) with Tetracyanoethylene (TCNE).
Precursor Preparation (Contextual Grounding)
Note: If 4-Ethynyl-N,N-dipropylaniline is not purchased commercially, it is synthesized from 4-iodo-N,N-dipropylaniline.
Synthesis Logic: The synthesis follows a standard Sonogashira protocol using Trimethylsilylacetylene (TMSA) followed by deprotection.[1]
-
Critical Step: The deprotection uses
in MeOH/DCM.[2] -
Validation: The disappearance of the TMS peak (~0.2 ppm) and appearance of the acetylenic proton singlet (~3.0 ppm) in
NMR confirms the product.
Protocol A: Palladium-Catalyzed Sonogashira Coupling
Objective: To extend the π-conjugation length by coupling the alkyne to an aryl-halide acceptor (e.g., 4-iodonitrobenzene or halogenated heterocycles).
Reagents & Equipment[3][4][5][6]
-
Donor: 4-Ethynyl-N,N-dipropylaniline (1.0 eq)
-
Acceptor: Aryl Iodide/Bromide (1.1 eq)
-
Catalyst:
(3-5 mol%) -
Co-Catalyst: CuI (2-3 mol%)
-
Base/Solvent: Triethylamine (
) and THF (1:1 ratio) or DMF for low-solubility substrates. -
Atmosphere: Argon or Nitrogen (Strictly Oxygen-free).
Step-by-Step Methodology
-
Degassing (Crucial):
-
Place the solvent (
) in a Schlenk flask. -
Perform three freeze-pump-thaw cycles OR sparge vigorously with Argon for 20 minutes.
-
Expert Insight: Oxygen causes the homocoupling of the alkyne (Glaser coupling), yielding a bis-butadiyne byproduct that is difficult to separate.
-
-
Catalyst Activation:
-
Add the Aryl Halide,
, and CuI to the reaction vessel under positive Argon flow. -
Stir for 5 minutes until the solution turns yellow/orange (indicative of Pd(II) species).
-
-
Addition of Alkyne:
-
Dissolve 4-Ethynyl-N,N-dipropylaniline in a minimal amount of degassed THF.
-
Add dropwise via syringe to the catalyst mixture.
-
Reasoning: Slow addition maintains a low concentration of the active alkyne, favoring cross-coupling over homocoupling.
-
-
Reaction Monitoring:
-
Work-up:
-
Filter through a celite pad to remove Pd/Cu residues.
-
Wash with
(aq) to remove copper salts.
-
Protocol B: Catalyst-Free [2+2] Cycloaddition (The "Super-Acceptor" Route)
Objective: To synthesize 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs). This reaction exploits the electron-rich nature of the alkyne to react with Tetracyanoethylene (TCNE).
Reagents
-
Donor: 4-Ethynyl-N,N-dipropylaniline (1.0 eq)
-
Acceptor: TCNE (Tetracyanoethylene) (1.1 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
-
Temperature: Room Temperature (25°C).
Step-by-Step Methodology
-
Preparation:
-
Dissolve 4-Ethynyl-N,N-dipropylaniline in DCM (0.1 M concentration).
-
Note: Ensure the solution is clear.
-
-
Addition:
-
Add TCNE directly to the stirring solution.
-
Observation: The reaction is instantaneous. The solution will immediately shift from pale yellow to a deep, intense color (often dark red, blue, or violet depending on the solvent).
-
-
Mechanism (CA-RE):
-
Step 1: [2+2] Cycloaddition forms a cyclobutene ring.[2]
-
Step 2: Retroelectrocyclization opens the ring to form the thermodynamically stable 1,1,4,4-tetracyanobutadiene moiety.
-
Why this matters: This introduces four cyano groups, creating an exceptionally strong acceptor without using transition metals.
-
-
Purification:
-
Run the mixture through a short silica plug (DCM eluent) to remove unreacted TCNE.
-
Recrystallize from Hexane/DCM.
-
Data Comparison Table
| Feature | Protocol A (Sonogashira) | Protocol B (TCNE/CA-RE) |
| Reaction Type | Metal-Catalyzed Cross-Coupling | Pericyclic [2+2] Cycloaddition |
| Catalyst | Pd/Cu required | None |
| Atmosphere | Inert (Ar/N2) mandatory | Air tolerant (but dry preferred) |
| Product Class | Extended π-system (Alkynes) | Non-planar Push-Pull Dienes |
| Key Risk | Glaser Homocoupling (O2 leak) | Retro-reaction (Thermal instability >100°C) |
| Color Shift | Moderate (Yellow/Orange) | Extreme (Blue/Red/Black) |
Visualization of Workflows
Diagram 1: Synthetic Pathways
The following diagram illustrates the divergent pathways available for the 4-Ethynyl-N,N-dipropylaniline scaffold.
Caption: Divergent synthesis: Path A utilizes metal catalysis for conjugation extension; Path B utilizes pericyclic chemistry for strong acceptor insertion.
Diagram 2: Troubleshooting Logic
A self-validating logic tree for the Sonogashira protocol.
Caption: Decision matrix for evaluating Sonogashira coupling success based on TLC observations.
Characterization & Validation
To ensure scientific integrity, the synthesized dyes must be validated using the following markers:
-
NMR Spectroscopy:
-
Diagnostic Signal: The acetylenic proton of the starting material (singlet at
ppm) must disappear. -
Dipropyl Group: Look for the characteristic triplet (
ppm), multiplet ( ppm), and triplet ( ppm) integration (6H:4H:4H) to confirm the donor integrity.
-
-
UV-Vis Spectroscopy:
-
ICT Band: Push-pull dyes exhibit a broad Intramolecular Charge Transfer (ICT) band.
-
Validation: In polar solvents (e.g., DMF), the
should bathochromically shift (red-shift) compared to non-polar solvents (e.g., Toluene), confirming the D-π-A character.
-
-
Cyclic Voltammetry (CV):
-
Used to determine HOMO/LUMO levels. The oxidation potential is controlled by the dipropylaniline donor, while the reduction potential is controlled by the acceptor (TCNE or Aryl group).
-
References
-
Sonogashira Coupling Mechanism & Protocols
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Reaction of Alkynes with TCNE (CA-RE Mechanism)
- Michinobu, T., et al. (2005). [2+2] Cycloaddition-Retroelectrocyclization of Tetracyanoethylene with Alkynes. Journal of the American Chemical Society.
-
Synthesis of Dialkylaniline Alkynes
- Sigma-Aldrich/Merck. Product Specification and Synthesis references for 4-Ethynyl-N,N-dimethylaniline (Analogous protocol).
-
Push-Pull Dye Applications (D-π-A)
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Functionalization of 4-Ethynyl-N,N-dipropylaniline for Advanced Solar Cell Materials
Introduction: The Strategic Importance of 4-Ethynyl-N,N-dipropylaniline in Organic Photovoltaics
In the quest for next-generation solar energy solutions, organic photovoltaics (OPVs) have emerged as a promising technology due to their potential for low-cost, flexible, and large-area fabrication. The efficiency and stability of OPV devices are critically dependent on the molecular architecture of the materials used, particularly the hole-transporting materials (HTMs).[1] An ideal HTM should possess high hole mobility, appropriate energy levels for efficient charge transfer, and good thermal stability.[1][2]
4-Ethynyl-N,N-dipropylaniline is a key building block in the synthesis of high-performance organic electronic materials.[3] Its electron-rich N,N-dipropylaniline core serves as an excellent hole-transporting moiety, while the terminal ethynyl group provides a versatile handle for a variety of chemical modifications. This allows for the precise tuning of the molecule's electronic and photophysical properties to meet the specific demands of solar cell applications.[4][5] The functionalization of this scaffold enables the creation of novel donor-acceptor chromophores and extended π-conjugated systems, which are essential for efficient light harvesting and charge separation in OPVs.[6][7][8][9][10][11]
This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 4-Ethynyl-N,N-dipropylaniline, with a focus on creating materials for solar cell applications. We will delve into the mechanistic details of key reactions, provide field-proven experimental protocols, and discuss the impact of different functional groups on the material's performance.
Core Synthetic Strategies: Expanding Conjugation and Tuning Properties
The terminal alkyne of 4-Ethynyl-N,N-dipropylaniline is the primary site for functionalization. Two of the most powerful and widely used methods for this purpose are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Sonogashira Cross-Coupling: Building Extended π-Systems
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[12][13][14] This reaction is instrumental in extending the π-conjugation of the 4-Ethynyl-N,N-dipropylaniline core by coupling it with various aromatic and heteroaromatic systems. The extended conjugation is crucial for enhancing light absorption and improving charge transport properties.[15]
Causality Behind the Choice: The choice of the coupling partner (the aryl/vinyl halide) is dictated by the desired electronic properties of the final material. Coupling with electron-donating moieties can raise the Highest Occupied Molecular Orbital (HOMO) energy level, while coupling with electron-accepting groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This allows for precise control over the material's band gap and its alignment with other components in the solar cell.
Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol 1: Synthesis of a Donor-Acceptor Chromophore via Sonogashira Coupling
This protocol describes the synthesis of a model donor-acceptor compound by coupling 4-Ethynyl-N,N-dipropylaniline with 4-bromobenzonitrile.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Ethynyl-N,N-dipropylaniline | 201.31 | 201 mg | 1.0 |
| 4-Bromobenzonitrile | 182.02 | 200 mg | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 19 mg | 0.1 |
| Triethylamine (TEA) | 101.19 | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure:
-
To a dry 50 mL Schlenk flask, add 4-Ethynyl-N,N-dipropylaniline (201 mg, 1.0 mmol), 4-bromobenzonitrile (200 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with argon and heat the reaction mixture to 60°C with stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to the benzonitrile moiety and the disappearance of the acetylenic proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.
Click Chemistry: Modular and Efficient Functionalization
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[16][17][18][19][20] This reaction is particularly useful for attaching various functional units to the 4-Ethynyl-N,N-dipropylaniline core in a modular fashion.
Causality Behind the Choice: Click chemistry allows for the straightforward introduction of pre-functionalized building blocks containing an azide group. This is advantageous for incorporating complex moieties, such as solubilizing groups, electron-accepting units, or even other chromophores, without the need for harsh reaction conditions that could degrade other parts of the molecule.
Logical Relationship of Click Chemistry Components:
Caption: Key components of a CuAAC "click" reaction.
Protocol 2: Functionalization with a Solubilizing Group via Click Chemistry
This protocol details the attachment of a triethylene glycol monomethyl ether azide to 4-Ethynyl-N,N-dipropylaniline to improve its solubility in organic solvents.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Ethynyl-N,N-dipropylaniline | 201.31 | 201 mg | 1.0 |
| Triethylene glycol monomethyl ether azide | 217.25 | 239 mg | 1.1 |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 12.5 mg | 0.05 |
| Sodium ascorbate | 198.11 | 20 mg | 0.1 |
| tert-Butanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-Ethynyl-N,N-dipropylaniline (201 mg, 1.0 mmol) and triethylene glycol monomethyl ether azide (239 mg, 1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and sodium ascorbate (20 mg, 0.1 mmol) in 1 mL of water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add 20 mL of water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the functionalized product.
Self-Validation: Successful reaction is confirmed by the disappearance of the alkyne and azide signals in the IR spectrum and the appearance of the characteristic triazole proton signal in the ¹H NMR spectrum.
Impact of Functionalization on Photophysical and Electronic Properties
The strategic functionalization of 4-Ethynyl-N,N-dipropylaniline has a profound impact on the photophysical and electronic properties of the resulting materials.[4][21] These properties are critical for their performance in solar cells, which rely on efficient light absorption, exciton generation, and charge separation and transport.[22]
| Functional Group Type | Example Moiety | Expected Impact on Properties | Rationale |
| Electron-Donating | Thiophene, Carbazole | Red-shifted absorption, Increased HOMO level | Increased electron density in the conjugated system, facilitating hole transport.[23] |
| Electron-Accepting | Benzothiadiazole, Diketopyrrolopyrrole | Broadened absorption, Lowered LUMO level | Creates a strong intramolecular charge transfer character, enhancing light absorption in the visible and near-IR regions.[6] |
| Solubilizing | Alkyl chains, Glycol ethers | Improved processability | Increases solubility in common organic solvents, facilitating device fabrication from solution. |
| Sterically Bulky | Triphenylamine | Reduced intermolecular aggregation | Prevents π-stacking, which can lead to excimer formation and energy loss.[24] |
Conclusion and Future Outlook
4-Ethynyl-N,N-dipropylaniline is a versatile and powerful building block for the synthesis of advanced materials for organic solar cells. The functionalization strategies outlined in this guide, particularly Sonogashira coupling and click chemistry, provide a robust toolbox for researchers to design and synthesize novel materials with tailored optoelectronic properties. The ability to precisely control the HOMO/LUMO energy levels, absorption spectrum, and morphology through chemical modification is key to unlocking the full potential of organic photovoltaics.
Future research in this area will likely focus on the development of novel, highly efficient, and stable functionalization moieties. The exploration of non-fullerene acceptors and the design of materials for tandem solar cell architectures will continue to drive innovation. The protocols and principles detailed herein provide a solid foundation for these exciting future developments.
References
-
Molecules. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. [Link]
-
RSC Advances. (2022). Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells. ResearchGate. [Link]
-
Biomacromolecules. (2022). Click chemistry functionalization of self-assembling peptide hydrogels. PubMed. [Link]
-
Molecules. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. MDPI. [Link]
-
Acta Crystallographica Section E. (2013). 4-Ethynyl-N,N-diphenylaniline. PMC. [Link]
-
Advanced Functional Materials. (2022). Multifunctional Core-Substituted N -Phenylaniline for Linear Hole-Transport Materials Enabling Durable Perovskite Solar Cells. ResearchGate. [Link]
-
Frontiers in Chemistry. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers. [Link]
-
Molecules. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Journal of Materials Chemistry B. (2022). Design of donor–acceptor conjugated polymers based on diketopyrrolopyrrole for NIR-II multifunctional imaging. RSC Publishing. [Link]
-
Green Chemistry. (2024). Green chemistry perspectives on click chemistry approaches for cellulose functionalization: a critical review. RSC Publishing. [Link]
-
ResearchGate. (2018). Synthesis and properties of π-conjugated donor–acceptor macrocycles derived from phenanthrylene building blocks. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]
-
RSC Advances. (2022). Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells. PMC. [Link]
-
Organic Letters. (2002). Synthesis and characterization of donor-acceptor chromophores for unidirectional electron transfer. PubMed. [Link]
-
Molecules. (2014). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]
-
Chemistry. (2020). Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. PMC. [Link]
-
Molecules. (2022). Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. MDPI. [Link]
-
RSC Advances. (2016). Highly alkynyl-functionalization of cellulose nanocrystals and advanced nanocomposites thereof via click chemistry. RSC Publishing. [Link]
-
ChemRxiv. (2024). Advancing Organic Solar Cells with Density Functional Theory: A Comprehensive Review of Computed Properties and Applications. [Link]
-
Journal of Porphyrins and Phthalocyanines. (2018). Photophysical Properties of Directly Linked Linear Porphyrin Arrays. ResearchGate. [Link]
-
Advanced Energy Materials. (2020). Semi‐Locked Tetrathienylethene as a Building Block for Hole‐Transporting Materials: Toward Efficient and Stable Perovskite Solar Cells. ResearchGate. [Link]
-
Journal of Materials Chemistry C. (2022). Linking design and properties of purine-based donor–acceptor chromophores as optoelectronic materials. ResearchGate. [Link]
-
Journal of Physical Chemistry. (1992). Photophysical properties of fullerenes and fullerene/N,N-diethylaniline charge-transfer complexes. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Green Chemistry. (2008). Supporting Information Aqueous Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. The Royal Society of Chemistry. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
Sources
- 1. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Ethynyl-N,N-diphenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of donor–acceptor conjugated polymers based on diketopyrrolopyrrole for NIR-II multifunctional imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of donor-acceptor chromophores for unidirectional electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. Click chemistry functionalization of self-assembling peptide hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Green chemistry perspectives on click chemistry approaches for cellulose functionalization: a critical review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. interchim.fr [interchim.fr]
- 19. mdpi.com [mdpi.com]
- 20. Highly alkynyl-functionalization of cellulose nanocrystals and advanced nanocomposites thereof via click chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Photophysical properties of fullerenes and fullerene/N,N-diethylaniline charge-transfer complexes (Journal Article) | OSTI.GOV [osti.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Application Note: Catalytic Polymerization of 4-Ethynyl-N,N-dipropylaniline
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on functional conjugated polymers. It details the catalytic polymerization of 4-Ethynyl-N,N-dipropylaniline (EDPA) , a monomer selected for its combination of electronic activity (aniline donor) and enhanced solubility (dipropyl chains).
Executive Summary
Poly(4-ethynyl-N,N-dipropylaniline) [Poly(EDPA)] is a substituted poly(phenylacetylene) derivative. Unlike simple polyacetylene, which is insoluble and unstable, Poly(EDPA) features a conjugated backbone stabilized by pendant aniline groups. The N,N-dipropyl substituents are critical: they provide sufficient steric bulk and lipophilicity to maintain solubility in organic solvents (THF, Toluene, CHCl₃), preventing the "brick-dust" precipitation often seen with methyl/ethyl analogues.
This guide presents two distinct catalytic systems:
-
Rhodium (Rh) System: Yields highly stereoregular (cis-transoidal), helical polymers with moderate molecular weights.[1] Ideal for optical applications and sensory devices.
-
Tungsten (W) System: Yields high-molecular-weight polymers with mixed microstructure. Ideal for maximizing conjugation length and bulk electronic properties.
Catalytic Systems Overview
Comparative Selection Matrix
| Feature | Rhodium System ([Rh(nbd)Cl]2) | Tungsten System (WCl6/Ph4Sn) |
| Primary Mechanism | Coordination-Insertion | Metathesis (Metal Carbene) |
| Polymer Microstructure | High cis-transoidal (Stereoregular) | Mixed cis/trans (Atactic) |
| Molecular Weight ( | ||
| Polydispersity (PDI) | Narrower (1.2 - 2.0) | Broader (2.0 - 3.5) |
| Functional Tolerance | High (Compatible with free amines) | Moderate (Lewis acid may complex amine) |
| Reaction Conditions | Mild (RT to 40°C), Amine Co-catalyst | 0°C to 60°C, Inert Atmosphere Critical |
Mechanistic Pathway
The choice of catalyst dictates the polymer backbone geometry.[2] Rhodium favors a tight coordination sphere that inserts the monomer in a cis fashion, often inducing a helical conformation in solution. Tungsten catalysts operate via a metal-carbene mechanism, often resulting in linear, less ordered chains.
Figure 1: Divergent polymerization pathways based on catalyst selection.
Detailed Experimental Protocols
Protocol A: Rhodium-Catalyzed Stereoselective Polymerization
Objective: Synthesis of yellow/orange, cis-transoidal Poly(EDPA) with helical potential.
Reagents:
-
Monomer: 4-Ethynyl-N,N-dipropylaniline (Purified by sublimation or column chromatography).
-
Catalyst: [(nbd)RhCl]2 (Norbornadiene rhodium(I) chloride dimer).[3]
-
Co-catalyst: Triethylamine (Et3N) or PPh3.
-
Solvent: Toluene or THF (Anhydrous, degassed).
Step-by-Step Procedure:
-
Preparation (Glovebox/Schlenk): In a Schlenk tube under Nitrogen (
), dissolve [(nbd)RhCl]2 (5.0 mg, 0.01 mmol) in 2.0 mL of anhydrous Toluene. -
Activation: Add Et3N (0.1 mL). The solution color may shift, indicating the formation of the active monomeric Rh-amine species.
-
Note: The amine co-catalyst is crucial for dissociating the Rh dimer and stabilizing the active center against the monomer's own amine group.
-
-
Initiation: Add a solution of EDPA monomer (227 mg, 1.0 mmol, [M]₀/[Cat]₀ = 100) in 3.0 mL Toluene to the catalyst solution via syringe.
-
Polymerization: Stir at 30°C for 2-4 hours . The mixture will become viscous and turn deep yellow/orange.
-
Termination: Quench the reaction with a small amount of methanol containing 1% acetic acid (to neutralize the Rh species, not to protonate the polymer).
-
Purification:
-
Precipitate the polymer into a large excess of Methanol (100 mL).
-
Filter the yellow solid.
-
Crucial Step: Re-dissolve in a minimal amount of THF and re-precipitate into Methanol to remove oligomers and residual catalyst.
-
-
Drying: Dry under vacuum at 40°C for 24 hours.
Expected Yield: 80-95%
Characterization: ¹H NMR (CDCl₃) should show a sharp singlet around
Protocol B: Tungsten-Catalyzed High-MW Polymerization
Objective: Synthesis of dark red/purple, high molecular weight Poly(EDPA).
Reagents:
-
Catalyst: Tungsten(VI) chloride (WCl6).
-
Co-catalyst: Tetraphenyltin (Ph4Sn).[4]
-
Solvent: Toluene (Strictly anhydrous).
Step-by-Step Procedure:
-
Catalyst Aging: In a Schlenk tube under Argon, dissolve WCl6 (4.0 mg, 0.01 mmol) and Ph4Sn (4.3 mg, 0.01 mmol) in 2.0 mL Toluene. Stir at 30°C for 15 minutes.
-
Why: This "aging" generates the active W-carbene species. The solution will turn dark brown/blue.
-
-
Monomer Addition: Add EDPA monomer (227 mg, 1.0 mmol) dissolved in 3.0 mL Toluene.
-
Reaction: Stir at 60°C for 12-24 hours .
-
Note: The higher temperature helps overcome the steric bulk of the dipropyl groups and the potential coordination of the aniline nitrogen to the W center.
-
-
Termination: Add 2 mL of Methanol containing a trace of HCl.
-
Purification:
-
Pour the reaction mixture into Methanol (200 mL).
-
The polymer may precipitate as a fibrous, dark solid.
-
Wash repeatedly with Methanol to remove Tin residues.
-
-
Drying: Vacuum dry at room temperature (avoid heat to prevent crosslinking/oxidation).
Troubleshooting the W-System:
-
Low Yield? The aniline nitrogen might be poisoning the Lewis acidic W center.
-
Solution: Use a Silyl-Protection Strategy . Synthesize 4-(trimethylsilylethynyl)-N,N-dipropylaniline, polymerize using WCl6, and then deprotect the alkyne post-polymerization (though this removes the main chain, for this specific monomer, the amine is the concern).
-
Alternative: Pre-mix the monomer with 1 equivalent of a weak Lewis acid (like
) to protect the amine, then polymerize, then wash with base. (Advanced users only).
Characterization & Validation
Structural Validation (NMR)
The microstructure is the primary quality attribute.
| Signal | Rh-Polymer (cis) | W-Polymer (mixed) |
| Vinyl Proton (=CH) | Sharp singlet, | Broad/Multiple peaks, |
| Aromatic Protons | Well-resolved | Broadened |
| Solubility | High (THF, CHCl₃) | High (THF, CHCl₃) |
Helicity Induction (Application Note)
Although EDPA is achiral, the Rh-catalyzed polymer has a dynamic helical backbone.
-
Experiment: Dissolve Poly(EDPA) in CHCl₃. Add a chiral acid (e.g., (R)-Camphorsulfonic acid).
-
Observation: The acid protonates the aniline pendants, inducing a preferred twist in the main chain via electrostatic repulsion and steric bulk.
-
Readout: Circular Dichroism (CD) spectroscopy will show a strong Cotton effect in the absorption region of the polymer backbone (300-450 nm), confirming induced helicity.
References
-
Masuda, T., & Higashimura, T. (1984). Polyacetylenes with substituents: Their synthesis and properties. Advances in Polymer Science, 81, 121-165. Link
-
Tabata, M., et al. (1990).[5] Polymerization of m-chlorophenylacetylene initiated by [Rh(norbornadiene)Cl]2-triethylamine catalyst.[5] Polymer Journal, 22, 1105–1107.[5] Link
-
Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst. Polymer Chemistry, 15, 1850-1860. Link
-
Tang, B. Z., et al. (2015). Supramolecular Assemblies from Poly(phenylacetylene)s. Accounts of Chemical Research, 48(8), 2209–2221. Link
-
Misumi, Y., & Masuda, T. (2005). Living Polymerization of Phenylacetylene by Rhodium-Based Ternary Catalysts. Macromolecules, 38, 2162-2168. Link
Sources
- 1. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. scispace.com [scispace.com]
Application Note & Protocol: Preparation and Characterization of Charge-Transfer Complexes with 4-Ethynyl-N,N-dipropylaniline
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the preparation and characterization of a charge-transfer (CT) complex between the electron-donor 4-Ethynyl-N,N-dipropylaniline and the electron-acceptor 7,7,8,8-tetracyanoquinodimethane (TCNQ). Charge-transfer complexes are supramolecular assemblies formed between an electron-rich donor and an electron-deficient acceptor, exhibiting unique optical and electronic properties.[1] 4-Ethynyl-N,N-dipropylaniline is an excellent candidate for a donor molecule due to the strong electron-donating character of the tertiary amine and the extended π-conjugation afforded by the ethynylphenyl moiety. This document details the underlying mechanistic principles, a step-by-step protocol for complex formation in solution, and a self-validating method for its characterization using UV-Vis spectroscopy and the Benesi-Hildebrand analysis.[2] This protocol is designed for researchers in materials science, organic electronics, and drug development.
Part 1: Theoretical Background & Mechanistic Principles
A charge-transfer (CT) complex is formed by the weak association of two or more molecules, where a fraction of electronic charge is transferred from the electron donor (D) to the electron acceptor (A).[3] This interaction is a resonance between a non-bonded state |D, A⟩ and a dative, charge-separated state |D⁺•, A⁻•⟩. The resulting electrostatic attraction provides a stabilizing force for this new molecular entity.[4]
The key to this interaction lies in the electronic structure of the constituent molecules:
-
The Electron Donor (D) , in this case, 4-Ethynyl-N,N-dipropylaniline, possesses a high-energy Highest Occupied Molecular Orbital (HOMO). The nitrogen atom's lone pair and the π-system of the aromatic ring contribute to its electron-rich nature.
-
The Electron Acceptor (A) , such as TCNQ, is characterized by a low-energy Lowest Unoccupied Molecular Orbital (LUMO), making it energetically favorable to accept an electron.[5]
The formation of the CT complex introduces a new, low-energy electronic transition. When the complex absorbs a photon of specific energy (hνCT), an electron is promoted from the donor-centric HOMO to the acceptor-centric LUMO. This transition is responsible for the characteristic, often vibrant, color of CT complexes, which appears as a new absorption band at a longer wavelength than the absorptions of the individual components.[6]
Caption: Mechanism of charge-transfer complex formation and excitation.
Part 2: Reagent Selection & Rationale
The choice of donor and acceptor is critical for designing CT complexes with desired properties. This protocol utilizes a potent donor and a classic acceptor.
The Donor: 4-Ethynyl-N,N-dipropylaniline
While specific literature on charge-transfer complexes of 4-Ethynyl-N,N-dipropylaniline is nascent, its properties can be inferred from structurally similar N,N-dialkylanilines.[7][8]
-
Expert Insight: The N,N-dipropylamino group is a powerful electron-donating group (EDG) via the +R (resonance) and +I (inductive) effects. Compared to its smaller analog, N,N-dimethylaniline, the larger propyl groups may offer increased solubility in organic solvents and introduce steric effects that can influence the solid-state packing of the resulting complex. The ethynyl group extends the π-conjugation of the system, further raising the HOMO energy level and enhancing its donor capability. This molecule is a versatile building block for conductive polymers and advanced materials.[9]
The Acceptor: 7,7,8,8-Tetracyanoquinodimethane (TCNQ)
TCNQ is a canonical π-acceptor, widely employed in the study of organic conductors due to its high electron affinity and planar structure, which facilitates π-stacking interactions.[1][10]
-
Expert Insight: The four cyano (-CN) groups are strong electron-withdrawing groups that effectively lower the energy of the LUMO. Upon accepting an electron, the TCNQ molecule transitions to a more aromatic radical anion (TCNQ⁻•), a stable configuration that drives the charge transfer process.[5]
Table 1: Properties of Selected Reagents
| Compound | Role | Formula | Molar Mass ( g/mol ) | Key Feature |
|---|---|---|---|---|
| 4-Ethynyl-N,N-dipropylaniline | Donor | C₁₄H₁₉N | 201.31 | Strong N,N-dialkyl EDG, extended π-system |
| TCNQ | Acceptor | C₁₂H₄N₄ | 204.19 | High electron affinity, planar structure |
| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | Moderately polar, good solvent for both D & A |
Part 3: Detailed Experimental Protocol
This protocol describes the preparation of the CT complex in solution and its characterization by UV-Vis spectroscopy.
Materials and Equipment
-
4-Ethynyl-N,N-dipropylaniline (Donor)
-
7,7,8,8-tetracyanoquinodimethane (TCNQ) (Acceptor)
-
Dichloromethane (DCM), spectroscopic grade
-
Volumetric flasks (10 mL, 25 mL)
-
Micropipettes and tips
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.
-
TCNQ is a respiratory irritant and should be handled with care. Dichloromethane is a volatile solvent and a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Sources
- 1. [Charge-transfer compounds based on TCNQ: synthesis and spectroscopic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 3. Charge Transfer Complexes of Ketotifen with 2,3-Dichloro-5,6-dicyano-p-benzoquinone and 7,7,8,8-Tetracyanoquodimethane: Spectroscopic Characterization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and optical investigations of charge transfer complexes involving the radical anions of TCNQ and F4TCNQ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-Ethynyl-N,N-diphenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. A TTF–TCNQ complex: an organic charge-transfer system with extraordinary electromagnetic response behavior - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Using 4-Ethynyl-N,N-dipropylaniline as a pi-conjugated bridge
Application Note: 4-Ethynyl-N,N-dipropylaniline as a
Abstract
This guide details the utility, synthesis, and application of 4-Ethynyl-N,N-dipropylaniline (EDPA) as a specialized
Material Specifications & Properties
| Property | Specification | Notes |
| Chemical Name | 4-Ethynyl-N,N-dipropylaniline | Also: 4-Ethynyl-N,N-dipropylbenzenamine |
| CAS Number | N/A (Custom Synthesis) | Precursor N,N-dipropylaniline: 2216-77-5 |
| Formula | MW: 201.31 g/mol | |
| Appearance | Yellow/Brown Viscous Oil or Low-Melting Solid | Propyl chains lower MP vs. methyl variants |
| Solubility | High: DCM, THF, Toluene, Hexanes | Critical advantage over dimethyl analogues |
| Electronic Role | Strong | Alkyne acts as a rigid, linear spacer |
| Absorption ( | ~260-290 nm (isolated) | Red-shifts significantly upon conjugation |
Scientific Mechanism: The "Donor-Bridge" Effect
4-Ethynyl-N,N-dipropylaniline functions as a Donor-Bridge module.
-
Donor (Amine): The nitrogen lone pair participates in
delocalization into the phenyl ring. The propyl chains exert a positive inductive effect (+I), stabilizing the radical cation formed during charge transfer. -
Bridge (Ethynyl): The alkyne group (
) provides a rigid, cylindrical -cloud that facilitates rapid electron transfer to an attached acceptor. It minimizes steric hindrance (twist) between the donor and acceptor, ensuring planarity and maximizing conjugation length.
Mechanism Diagram (Graphviz):
Caption: Electron flow pathway from the dipropyl-amine donor through the ethynyl bridge to a potential acceptor.
Experimental Protocol: Total Synthesis
Since 4-Ethynyl-N,N-dipropylaniline is not a standard catalog item, it must be synthesized from N,N-dipropylaniline. This protocol ensures high purity and prevents common "tar" formation associated with aniline oxidation.
Phase A: Iodination of N,N-Dipropylaniline
Rationale: Iodine is preferred over bromine for the subsequent Sonogashira coupling due to the weaker C-I bond, facilitating faster oxidative addition by the Palladium catalyst.
-
Reagents: N,N-Dipropylaniline (10 mmol), N-Iodosuccinimide (NIS) (11 mmol), DMF (20 mL).
-
Setup: Shield flask from light (aluminum foil).
-
Procedure:
-
Dissolve N,N-dipropylaniline in DMF at 0°C.
-
Add NIS portion-wise over 15 minutes.
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Pour into ice water. Extract with Ethyl Acetate (
mL). Wash organic layer with Sodium Thiosulfate ( ) to remove free iodine (purple color disappears). -
Purification: Silica gel column chromatography (100% Hexanes
5% EtOAc/Hexanes). -
Yield Target: >85% of 4-Iodo-N,N-dipropylaniline .
-
Phase B: Sonogashira Coupling & Deprotection
Rationale: Direct coupling of acetylene gas is dangerous and hard to control (bis-coupling). We use Trimethylsilylacetylene (TMSA) as a protected "monomer" equivalent.
-
Reagents: 4-Iodo-N,N-dipropylaniline (5 mmol), TMS-Acetylene (6 mmol),
(3 mol%), CuI (1.5 mol%), Triethylamine ( ) (10 mL), THF (10 mL). -
Procedure (The "Schlenk" Technique):
-
Degassing (Critical): Oxygen kills the Pd catalyst and causes homocoupling (Glaser coupling). Freeze-pump-thaw the THF/
mixture x3, or sparge vigorously with Argon for 20 mins. -
Add catalyst (
) and co-catalyst ( ) to the reaction flask under Argon flow. -
Add the iodide and TMS-acetylene.
-
Heat to 60°C for 12 hours.
-
Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate.
-
-
Deprotection (In-situ or Separate):
-
Dissolve the intermediate (TMS-protected) in MeOH/THF (1:1).
-
Add
(2 eq) and stir at RT for 1 hour. -
Purification: Flash chromatography (Hexanes). The product is less polar than the starting iodide.
-
Synthesis Workflow Diagram (Graphviz):
Caption: Step-by-step synthetic route from commercial precursors to the target bridge molecule.
Application Protocol: Constructing a "Push-Pull" Dye
Scenario: You want to attach this donor to a Benzothiadiazole (BTZ) acceptor for an OPV material.
-
Coupling Partner: 4,7-Dibromobenzothiadiazole.
-
Reaction Type: Sonogashira Coupling (Again).
-
Stoichiometry: Use 2.2 equivalents of 4-Ethynyl-N,N-dipropylaniline to 1 equivalent of dibromo-BTZ to create a symmetric D-
-A- -D system. -
Expert Tip: The propyl chains on your donor are critical here. A methyl-substituted donor would likely precipitate out of the reaction mixture as the conjugated system grows, trapping impurities. The dipropyl chains keep the growing polymer/oligomer in solution (THF/Toluene), ensuring complete conversion.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Oxygen poisoning of Catalyst | Ensure rigorous degassing. Solution should remain yellow/orange, not turn green/black immediately. |
| Product is "Sticky"/Oil | Residual solvent/Propyl chains | This is normal for dipropyl derivatives. Dry under high vacuum (>24h) or freeze-dry from Benzene if solid is required. |
| H-NMR shows extra peaks | Homocoupling (Glaser) | You have a diyne impurity ( |
| Fluorescence Quenching | Aggregation | In solid state, if PL is low, the propyl chains might not be bulky enough. Consider switching to di-isobutyl if steric bulk is needed, but dipropyl is usually sufficient for solubility. |
References
-
Synthesis of N,N-Dialkyl-4-ethynylanilines
- Source: "Synthesis and properties of donor-acceptor substituted ethynylbenzenes." Journal of Organic Chemistry. (General procedure adapted for dipropyl).
-
Validation: (Confirming existence and structure).
-
Sonogashira Coupling Protocols
- Source: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
Link:
- Dipropyl vs. Dimethyl Solubility Effects: Source: "Alkyl Chain Engineering in Organic Photovoltaics." Materials Science and Engineering: R. (General principle citation). Context: Explains why propyl/butyl chains are preferred over methyl for solution processing.
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Ethynyl-N,N-dipropylaniline
Subject: Prevention of Oxidative Homocoupling (Glaser/Hay Side-Reactions) Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context
The Challenge: You are working with 4-Ethynyl-N,N-dipropylaniline , a highly electron-rich terminal alkyne. The para-dipropylamino group acts as a strong electron donor (+M effect), significantly increasing the electron density of the alkyne.
The Failure Mode:
While this electron density makes the alkyne a potent nucleophile, it also lowers its oxidation potential. In the presence of Copper (Cu) and trace Oxygen (
This side reaction is the primary cause of:
-
Yield Erosion: Consumption of starting material.
-
Purification Failure: The diyne impurity is structurally similar to the product and often highly fluorescent, complicating chromatographic separation.
The Mechanism of Failure
To prevent the issue, you must understand the competition between the desired Cross-Coupling and the undesired Homocoupling.
Visualization: The Competitive Landscape
The diagram below illustrates how Oxygen hijacks the catalytic cycle.
Figure 1: The "Glaser Trap." Oxygen intercepts the Cu(I)-acetylide intermediate, oxidizing it to Cu(II), which catalyzes the formation of the homocoupled dimer.
Troubleshooting Protocols
Protocol A: Sonogashira Cross-Coupling
Use this when coupling with Aryl Halides.[1][2]
The Gold Standard: Copper-Free Methodology The most effective way to eliminate Cu-mediated homocoupling is to eliminate the Copper . Electron-rich alkynes like 4-Ethynyl-N,N-dipropylaniline react well in Cu-free conditions due to their inherent nucleophilicity.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd alone avoids the Glaser cycle entirely. | |
| Base | Pyrrolidine or Piperidine | Secondary amines act as both base and ligand, accelerating the oxidative addition without Cu. |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the polar transition states. |
| Temp | 60°C - 80°C | Slightly higher temp required to compensate for lack of Cu "kick." |
The Fallback: Copper-Catalyzed (If Cu-free fails) If you must use Copper (e.g., for unreactive aryl chlorides), you must strictly control the kinetics.
-
The "Slow Addition" Technique:
-
Do not add the alkyne all at once.
-
Dissolve 4-Ethynyl-N,N-dipropylaniline in the reaction solvent.
-
Add it dropwise via syringe pump over 1–2 hours to the catalyst/aryl halide mixture.
-
Why? This keeps the instantaneous concentration of Cu-acetylide low, statistically favoring the interaction with Pd (First-order) over the interaction with another Cu-acetylide (Second-order).
-
-
Degassing (Critical):
-
Sparging with Argon is insufficient for this substrate.
-
Requirement: Freeze-Pump-Thaw (3 cycles) is mandatory to remove dissolved Oxygen.
-
Protocol B: CuAAC ("Click" Chemistry)
Use this when coupling with Azides.
In Click chemistry, Copper is required.[3] Therefore, you must suppress the oxidation of Cu(I) to Cu(II).
| Component | Recommendation | Function |
| Ligand | THPTA or TBTA | These ligands chelate Cu(I), sterically shielding it from O2 and preventing the formation of the multinuclear Cu-complexes required for Glaser coupling. |
| Reductant | Sodium Ascorbate (5 equivalents) | Use a large excess. It instantly reduces any transient Cu(II) back to Cu(I), quenching the homocoupling pathway. |
| Atmosphere | Argon/Nitrogen | Strict exclusion of air is still required. |
Storage & Handling Guide
The starting material, 4-Ethynyl-N,N-dipropylaniline, is chemically metastable.
-
Storage: Store at -20°C under Argon.
-
Visual Indicator: Pure compound is typically a pale yellow/off-white solid. If it turns brown or dark orange , it has likely undergone slow oxidative polymerization or homocoupling in the bottle.
-
Purification: If the compound is degraded, filter through a short plug of silica gel (eluent: Hexanes/DCM) immediately before use.
Troubleshooting FAQ
Q1: The reaction mixture turned green/blue. What happened? A: This is the tell-tale sign of Cu(II) formation. Your inert atmosphere was breached, or the solvent was not properly degassed.
-
Immediate Action: Add more Sodium Ascorbate (if CuAAC) or purge vigorously with Argon (if Sonogashira), though the homocoupling damage may already be done.
Q2: I see a bright blue fluorescent spot on my TLC plate just above/below my product.
A: This is almost certainly the 1,3-diyne dimer . The extended conjugation of the dimer (
-
Fix: Use the "Slow Addition" protocol in your next attempt to minimize this impurity.
Q3: Can I use CuI/Et3N for this coupling? A: For this specific electron-rich alkyne, standard Sonogashira conditions (CuI/Et3N) are high risk . The amine base promotes the formation of the Cu-acetylide, which will rapidly homocouple if any oxygen is present. Switch to the Copper-Free protocol.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][5][6] Chemical Reviews, 107(3), 874–922.[4][5][6]
-
Source:
- Relevance: Definitive review covering the mechanism and Copper-free variants.
-
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
-
Source:
- Relevance: Detailed mechanism of the Glaser/Hay homocoupling side-reactions.
-
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
-
Source:
- Relevance: Discusses the role of Ascorbate and Ligands (TBTA) in preventing oxidative side reactions during Click chemistry.
-
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(5), 843–846.
-
Source:
- Relevance: Provides specific experimental conditions for minimizing homocoupling in electron-rich systems.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. mindat.org [mindat.org]
- 5. The Sonogashira reaction: a booming methodology in synthetic organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in 4-Ethynyl-N,N-dipropylaniline synthesis
Welcome to the technical support center for the synthesis of 4-Ethynyl-N,N-dipropylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to effectively troubleshoot and optimize your reaction yields.
Overview: The Sonogashira Coupling Approach
The most prevalent and efficient method for synthesizing 4-Ethynyl-N,N-dipropylaniline is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl halide.[1][2] In this specific synthesis, the reaction typically involves coupling 4-iodo-N,N-dipropylaniline with a protected alkyne like trimethylsilylacetylene (TMSA), followed by a deprotection step.
The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] Understanding the interplay of these components is critical to diagnosing and resolving issues with reaction yield.
The Catalytic Cycle: A Mechanistic Look
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodo-N,N-dipropylaniline).
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide species.[1]
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination : The final step regenerates the Pd(0) catalyst and releases the desired product, 4-(trimethylsilylethynyl)-N,N-dipropylaniline.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycle
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction has failed to initiate or shows very low conversion of the starting material. What are the primary causes?
A1: Complete reaction failure typically points to one of three areas: catalyst integrity, reagent quality, or atmospheric conditions.
-
Catalyst Inactivity:
-
Palladium: The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[4] This can be caused by impurities or using a non-optimal solvent. Common catalysts like Pd(PPh₃)₂Cl₂ are generally more stable than Pd(PPh₃)₄.[3]
-
Copper(I): Copper(I) iodide (CuI) is sensitive to oxidation. If your CuI is not off-white or light tan, it has likely oxidized to Cu(II) and will be ineffective. Always use CuI from a freshly opened bottle or store it rigorously under an inert atmosphere.
-
-
Poor Reagent Quality:
-
Aryl Halide: The 4-iodo-N,N-dipropylaniline starting material must be pure. Iodoaniline derivatives are important intermediates in the synthesis of dyes and pharmaceuticals.[5] Impurities from its synthesis can poison the palladium catalyst.
-
Solvent & Base: Use anhydrous solvents and high-purity amine bases. Water and other protic impurities can interfere with the catalytic cycle. It is crucial to degas the solvent thoroughly before use.
-
-
Atmospheric Contamination: The Sonogashira reaction must be run under an inert atmosphere (e.g., argon or nitrogen).[4] Oxygen facilitates an undesired side reaction known as Glaser coupling, which leads to the homodimerization of the alkyne.[1][4]
Q2: I'm observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I prevent this?
A2: The formation of alkyne dimers is a classic sign of oxygen in your reaction system. The copper acetylide intermediate is particularly susceptible to oxidative coupling.[1]
-
Rigorous Degassing: The most critical step is to remove all dissolved oxygen from your solvent and reaction mixture. Standard procedure involves three "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with argon or nitrogen for 20-30 minutes can be effective.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[1][4] While potentially slower, these methods eliminate the primary pathway for Glaser coupling. This often requires the use of a slightly higher catalyst loading or more specialized ligands.
Q3: The reaction is turning black and stalling. What does the black precipitate signify?
A3: As mentioned, a black precipitate is palladium black, the result of the Pd(0) catalyst crashing out of the solution.[4] This indicates catalyst death and will halt your reaction.
-
Causality: This is often triggered by impurities in the starting materials or solvent. Some solvents, like THF, have been anecdotally reported to be more prone to promoting palladium black formation under certain conditions.[4]
-
Solution: Ensure the highest purity of all reagents. If the problem persists, consider screening other solvents. A solvent mixture, such as THF and triethylamine, can sometimes improve catalyst stability and reactant solubility.[6]
Q4: What is the expected reactivity order for the aryl halide, and how does it affect my reaction conditions?
A4: The choice of halide on the N,N-dipropylaniline ring has a significant impact on reactivity due to the oxidative addition step being rate-limiting.
-
Reactivity Trend: The general order from most to least reactive is: I > OTf > Br >> Cl .[4]
-
Practical Implications:
-
Aryl Iodides: Are highly reactive and often allow the reaction to proceed at room temperature.[4]
-
Aryl Bromides: Are less reactive and typically require elevated temperatures (e.g., 40-80 °C) to achieve a reasonable reaction rate.[7]
-
Aryl Chlorides: Are generally unreactive under standard Sonogashira conditions and require specialized, highly active catalyst systems.
-
For the synthesis of 4-Ethynyl-N,N-dipropylaniline, starting with 4-iodo-N,N-dipropylaniline is the most reliable and efficient approach.
Q5: I'm using TMS-acetylene. What is the best way to handle the deprotection step to get the terminal alkyne?
A5: The removal of the trimethylsilyl (TMS) protecting group is a straightforward but crucial final step.
-
Standard Conditions: The most common and effective method is using a mild base in an alcohol solvent. A solution of potassium carbonate (K₂CO₃) in methanol is highly effective. The reaction is typically fast (30-60 minutes) at room temperature.
-
Alternative Reagents: Tetrabutylammonium fluoride (TBAF) in THF is another option, though it is more expensive and can sometimes introduce purification challenges.
-
Troubleshooting Deprotection: If you observe incomplete deprotection (visible by TLC or ¹H NMR), ensure your K₂CO₃ is anhydrous and that your methanol is of sufficient quality. Allowing the reaction to stir for a longer period or gentle warming (to ~40 °C) can drive it to completion.
Data & Protocols
Table 1: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition for 4-Iodo-N,N-dipropylaniline | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Good balance of stability and reactivity.[3] |
| Copper Co-catalyst | CuI (2-5 mol%) | Activates the alkyne for transmetalation.[1] |
| Alkyne | Trimethylsilylacetylene (1.2-1.5 equiv.) | Using a slight excess ensures complete consumption of the aryl iodide. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPEA) | Acts as both the base and often as a co-solvent.[8] |
| Solvent | THF or a mixture of THF/TEA | Provides good solubility for reactants and catalysts. |
| Temperature | Room Temperature to 40 °C | The high reactivity of the aryl iodide allows for mild conditions.[4] |
| Atmosphere | Anhydrous Argon or Nitrogen | Essential to prevent catalyst decomposition and Glaser coupling.[1][4] |
Protocol 1: Synthesis of 4-(Trimethylsilylethynyl)-N,N-dipropylaniline
-
To a dry, oven-baked Schlenk flask, add 4-iodo-N,N-dipropylaniline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Seal the flask with a septum, and purge with argon for 15 minutes.
-
Add anhydrous, degassed THF and triethylamine (e.g., 3:1 v/v) via syringe.
-
Stir the mixture until all solids are dissolved.
-
Add trimethylsilylacetylene (1.3 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Deprotection to 4-Ethynyl-N,N-dipropylaniline
-
Dissolve the purified 4-(trimethylsilylethynyl)-N,N-dipropylaniline (1.0 equiv.) in methanol in a round-bottom flask.
-
Add anhydrous potassium carbonate (K₂CO₃, ~2.0 equiv.).
-
Stir the suspension at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Once complete, remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent to yield the final product, 4-Ethynyl-N,N-dipropylaniline, which can be further purified by chromatography if necessary.
Troubleshooting Workflow
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents [patents.google.com]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. jk-sci.com [jk-sci.com]
Optimizing Sonogashira reaction temperature for dipropylaniline derivatives
Topic: Temperature Optimization for Dipropylaniline Derivatives
Current Status: Online Agent: Senior Application Scientist Ticket ID: SGC-DPA-001
Introduction: The Electron-Rich Challenge
Welcome to the technical support center. You are likely working with 4-(dipropylamino)phenyl halides (or similar N,N-dialkyl aniline derivatives).
The Core Problem: Dipropylaniline derivatives are electron-rich substrates. The nitrogen lone pair donates electron density into the aromatic ring (via resonance), increasing the bond strength of the Carbon-Halide (C-X) bond.
-
Kinetic Consequence: This deactivates the substrate toward Oxidative Addition (the first and rate-limiting step of the catalytic cycle).
-
Thermal Dilemma: You need heat to overcome this activation energy barrier, but excessive heat promotes Glaser homocoupling (alkyne dimerization) and catalyst decomposition (Pd-black formation).
This guide provides the optimized thermal windows and troubleshooting logic to balance these competing factors.
Module 1: Critical FAQs (The "Why" Behind the Protocol)
Q1: Why does my reaction stall at room temperature even though the literature says "mild conditions"? A: "Mild conditions" usually apply to electron-neutral or electron-poor aryl iodides. For dipropylaniline derivatives:
-
Aryl Iodides: May react at 25°C–40°C , but often require 4-6 hours.
-
Aryl Bromides: Will likely be inert at RT. The C-Br bond is too strong due to the electron-donating amine. You must operate between 60°C–80°C to drive oxidative addition.
Q2: I see a significant amount of alkyne dimer (Glaser product). Is the temperature too high? A: Not necessarily. While heat accelerates Glaser coupling, the root cause is usually Oxygen + Copper .
-
Mechanism:[1][2][3] Cu(I) acetylides react rapidly with O₂ to form homocoupled diynes.
-
Fix: Do not lower the temperature immediately (which might stop the cross-coupling). Instead, degas your solvents more rigorously (freeze-pump-thaw) and ensure a positive pressure of Argon. If the problem persists, switch to a Copper-Free protocol at a higher temperature (see Protocol B).
Q3: Can I use standard Pd(PPh₃)₄ for these substrates? A: Yes, but it is thermally fragile. At temperatures >60°C (required for your bromide substrates), Pd(PPh₃)₄ tends to lose phosphine ligands and precipitate as inactive Pd-black.
-
Recommendation: Use PdCl₂(PPh₃)₂ or PdCl₂(dppf) . These Pd(II) precatalysts are more thermally stable and reduce to the active Pd(0) species in situ.
Module 2: Optimized Experimental Protocols
Protocol A: Standard Pd/Cu Catalysis (For Aryl Iodides & Activated Bromides)
Best for: 4-iodo-N,N-dipropylaniline or small scale.
-
Preparation: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-3 mol%).
-
Substrate: Add Dipropylaniline halide (1.0 equiv) and Terminal Alkyne (1.2 equiv).
-
Solvent/Base: Add degassed THF/Et₃N (1:1 ratio). Note: The amine base acts as a buffer and solvent.
-
Thermal Cycle:
Protocol B: Copper-Free "High Temp" Variant (For Deactivated Aryl Bromides)
Best for: 4-bromo-N,N-dipropylaniline or if Glaser coupling is a major impurity.
-
Catalyst: Use PdCl₂(dppf) (3-5 mol%). The bidentate ligand prevents catalyst death at high heat.
-
Base: Use Piperidine or Pyrrolidine (stronger secondary amines facilitate the reaction without Cu).
-
Temperature: Heat directly to 80°C–90°C .
-
Advantage: Eliminates Glaser coupling almost entirely.
-
Disadvantage: Slower reaction rate; requires the higher thermal floor.
Module 3: Visualizing the Mechanism & Logic
Figure 1: The Thermal Bottleneck
This diagram illustrates why electron-rich substrates (Dipropylaniline) require specific thermal activation compared to standard substrates.
Caption: Figure 1. The oxidative addition step (Red) is the kinetic bottleneck for dipropylaniline derivatives, necessitating higher temperatures which simultaneously increase the risk of side reactions in the Copper cycle.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step logic for diagnosing reaction failure. Note that "No Conversion" with dipropylaniline often requires a catalyst switch rather than just more heat.
Module 4: Summary Data Table
| Variable | Aryl Iodide Conditions | Aryl Bromide Conditions | Notes for Dipropylaniline |
| Temperature | 25°C – 45°C | 60°C – 90°C | Bromides are sluggish; start at 60°C. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ | Avoid Pd(PPh₃)₄ above 60°C. |
| Co-Catalyst | CuI (1-2 mol%) | CuI (3-5 mol%) or None | Remove CuI if homocoupling > 10%. |
| Atmosphere | Nitrogen/Argon | Strict Argon | O₂ sensitivity increases with Temp. |
| Time | 2 - 6 Hours | 12 - 24 Hours | Monitor via LCMS, not just TLC. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[2]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions.[5][6][7] Chemical Society Reviews, 40(10), 5084–5121.[6]
-
Sorensen, U. S., & Pombo-Villar, E. (2005). Polystyrene-supported triphenylphosphine-palladium complex: a recoverable catalyst for the Sonogashira coupling. Tetrahedron, 61(10), 2697-2703. (Demonstrates thermal stability requirements for electron-rich couplings).
Sources
Overcoming steric hindrance in N,N-dipropyl substituted anilines
Technical Support Case #8842: Steric Hindrance in N,N-Dipropyl Aniline Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High
Executive Summary & Diagnostic Triage
Welcome to the Advanced Synthesis Support Center. You are encountering difficulties synthesizing N,N-dipropyl substituted anilines . This is a classic "steric wall" problem.
While a propyl group appears flexible (
Diagnostic: Select Your Starting Material Before proceeding, identify your entry point to select the correct protocol.
-
Scenario A: You are starting with an Aniline (primary amine) and alkylating it.
-
Challenge: The reaction stalls at the mono-propyl stage (
-propylaniline). -
Solution: Acid-Catalyzed Reductive Amination (Protocol 1).
-
-
Scenario B: You are starting with an Aryl Halide and coupling it with di-n-propylamine.
-
Challenge: Oxidative addition works, but reductive elimination fails due to bulk.
-
Solution: Sterically-Optimized Buchwald-Hartwig Coupling (Protocol 2).
-
Method Selection Logic
The following decision tree illustrates the optimal synthetic pathway based on your substrates and failure points.
Figure 1: Decision matrix for selecting the appropriate synthetic protocol based on substrate availability and steric bottlenecks.
Protocol 1: The "Acid-Turbo" Reductive Amination
Best for: Converting Anilines
The Mechanism of Failure: Standard reductive amination often fails at the second alkylation. The mono-propyl aniline is less nucleophilic than the starting aniline due to steric crowding, and the formation of the second iminium ion is slow. The Fix: You must use Sodium Triacetoxyborohydride (STAB) with Acetic Acid . STAB is mild and will not reduce the aldehyde as quickly as the iminium, while acetic acid protonates the intermediate carbinolamine, forcing the equilibrium toward the reactive iminium species.
Step-by-Step Protocol
| Reagent | Equivalents | Role |
| Aniline Derivative | 1.0 | Substrate |
| Propionaldehyde | 2.5 - 3.0 | Alkylating Agent (Excess required) |
| Acetic Acid (Glacial) | 2.0 - 5.0 | CRITICAL: Catalyst for iminium formation |
| NaBH(OAc)₃ (STAB) | 3.0 | Hydride Source (Selective) |
| DCE (1,2-Dichloroethane) | Solvent | 0.2 M Concentration |
-
Imine Formation (The Setup):
-
Dissolve the aniline in DCE (Dichloromethane is a viable alternative, but DCE allows slightly higher temps if needed).
-
Add Propionaldehyde (3.0 eq) and Acetic Acid (2.0 eq).
-
Checkpoint: Stir for 30 minutes. If your aniline is electron-poor, you may need to wait 1-2 hours.
-
-
Reduction (The Attack):
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (3.0 eq) portion-wise over 10 minutes. Do not dump it in all at once; the exotherm can degrade the hydride.
-
-
The "Push" (Overcoming Sterics):
-
Allow to warm to Room Temperature (RT).
-
Self-Validating Step: Take a TLC or LC-MS aliquot at 2 hours.
-
Troubleshooting: If you see significant mono-propyl aniline remaining, add another 1.0 eq of Propionaldehyde and 1.0 eq of STAB. The second alkylation is significantly slower than the first.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM. Wash organic layer with brine.[1]
-
Why this works: The acetic acid ensures a high concentration of the iminium ion (
Protocol 2: RuPhos-Mediated Buchwald-Hartwig Coupling
Best for: Coupling Aryl Halides + Di-n-propylamine.
The Mechanism of Failure: Standard ligands (PPh3, dppf) fail here. The reductive elimination step—where the C-N bond forms and the product leaves the metal—is the rate-determining step for bulky amines. The metal center is too crowded to squeeze the two propyl groups and the aryl ring together. The Fix: Use RuPhos .[2][3] This ligand is part of the biaryl dialkylphosphine family. Its specific geometry (dicyclohexylphosphino group) creates a pocket that facilitates the reductive elimination of bulky secondary amines [2].
Step-by-Step Protocol
| Component | Recommendation | Why? |
| Catalyst Source | RuPhos Pd G4 (1-2 mol%) | Pre-catalyst ensures active Pd(0) enters the cycle immediately. |
| Ligand | RuPhos (1-2 mol%) | Optional if using G4 precatalyst, but 1:1 ratio helps stability. |
| Base | NaOtBu or LHMDS | Strong base required to deprotonate the bulky amine. |
| Solvent | Toluene or THF | Anhydrous, degassed. |
-
Glovebox/Schlenk Setup:
-
Add Aryl Halide (1.0 eq), Di-n-propylamine (1.2 eq), and NaOtBu (1.4 eq) to a vial.
-
Add RuPhos Pd G4 (0.02 eq / 2 mol%).
-
-
Solvent Addition:
-
Add anhydrous Toluene (0.2 M).
-
Critical: If doing this outside a glovebox, you must sparge the solvent with Argon for 15 mins prior to addition. Oxygen kills this catalytic cycle instantly.
-
-
Reaction:
-
Seal the vial. Heat to 80-100°C .
-
Note: Steric coupling requires heat. Room temperature is rarely sufficient for dipropyl systems.
-
-
Monitoring:
-
Check LC-MS at 4 hours.
-
Self-Validating Step: If the aryl halide is consumed but product is low (and de-halogenated arene is present), your reaction is running too hot or the amine is wet.
-
Why this works: RuPhos is engineered to prevent
Post-Synthesis Troubleshooting (FAQs)
Q: I have a mixture of Mono-propyl and Di-propyl aniline. They co-elute on the column. How do I separate them? A: This is a common physical property overlap. Do not try to separate them by standard chromatography.
-
The "Scavenger" Trick: Add 2.0 equivalents of Acetic Anhydride (or Acetyl Chloride) and TEA to your crude mixture in DCM. Stir for 30 mins.
-
Result: The mono-propyl amine will convert to the amide (N-phenyl-N-propylacetamide). The di-propyl amine (tertiary) cannot react.
-
Purification: The amide is significantly more polar (or less basic) than your target tertiary amine. You can now separate them easily by silica column or an acid-base extraction (the amide won't protonate/extract into mild acid, but the tertiary amine will) [4].
Q: Why did my reductive amination turn into a tar/black mess? A: You likely used Sodium Borohydride (NaBH₄) instead of STAB , or you heated the reaction too high in the presence of the aldehyde. Aldehydes can polymerize (aldol condensation) under basic/hot conditions. STAB is pH neutral/mildly acidic and prevents this side reaction.
Q: Can I use alkyl halides (Propyl Iodide) directly? A: Strongly Discouraged. Direct alkylation of anilines with propyl iodide leads to uncontrollable poly-alkylation (quaternary ammonium salts) and elimination reactions (forming propene) due to the basicity of the intermediate. The Reductive Amination or Buchwald routes are the only "clean" methods for high-value substrates.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link
-
Surry, D. S. , & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
RuPhos Pd G4 Product Guide . Sigma-Aldrich/Merck. Technical Article on Generation 4 Precatalysts. Link
-
Purification of Tertiary Amines . Common Organic Chemistry Techniques / ChromForum Archives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Oily 4-Ethynyl-N,N-dipropylaniline Intermediates
Welcome to the technical support center for the purification of 4-Ethynyl-N,N-dipropylaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this crucial intermediate in a pure, solid form. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for troubleshooting common issues and offers detailed protocols for successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Ethynyl-N,N-dipropylaniline product an oil instead of a solid?
A1: The physical state of a compound is determined by its molecular structure and purity. While the analogous 4-Ethynyl-N,N-dimethylaniline has a reported melting point of 49-53 °C, the longer, more flexible propyl chains in 4-Ethynyl-N,N-dipropylaniline can disrupt crystal lattice formation, leading to a lower melting point or an oily state at room temperature. Furthermore, the presence of impurities, such as residual solvents or byproducts from the synthesis, can significantly depress the melting point and result in an oily product. This phenomenon is often referred to as "oiling out".[1]
Q2: What are the most common impurities in the synthesis of 4-Ethynyl-N,N-dipropylaniline via Sonogashira coupling?
A2: The Sonogashira coupling is a powerful method for the synthesis of 4-Ethynyl-N,N-dipropylaniline.[2][3] However, several side reactions can lead to impurities. The most common byproduct is the homocoupled alkyne (Glaser coupling product), which is a dimer of the alkyne starting material.[4] Other potential impurities include unreacted starting materials (e.g., 4-iodo-N,N-dipropylaniline), residual palladium and copper catalysts, and byproducts from the decomposition of the catalyst, which can appear as a black precipitate known as "palladium black".[5]
Q3: Can I use my oily 4-Ethynyl-N,N-dipropylaniline directly in the next step of my synthesis?
A3: Using an impure, oily intermediate in a subsequent reaction is generally not recommended. Impurities can interfere with the desired reaction, leading to lower yields, the formation of new byproducts, and more complex purification challenges downstream. It is always best practice to purify intermediates to a high degree of purity before proceeding.
Q4: What are the primary methods for purifying oily 4-Ethynyl-N,N-dipropylaniline?
A4: The most effective methods for purifying oily organic compounds are column chromatography and vacuum distillation.[3] Column chromatography is a versatile technique that separates compounds based on their polarity.[6] Vacuum distillation is suitable for thermally stable liquids with different boiling points. For 4-Ethynyl-N,N-dipropylaniline, column chromatography is often the preferred method due to its high resolution. In some cases, if the oily product can be induced to crystallize, recrystallization is also a powerful purification technique.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of 4-Ethynyl-N,N-dipropylaniline.
Problem 1: Persistent Oily Product After Solvent Removal
Causality: The product may have a low melting point, or the presence of impurities is preventing crystallization. Residual solvent can also contribute to the oily nature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a persistent oily product.
Detailed Protocols:
Protocol 1: Attempting to Induce Crystallization
-
Solvent Trituration: Add a small amount of a non-polar solvent in which the desired product is sparingly soluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. The impurities may dissolve in the non-polar solvent, leaving the purified product to solidify.
-
Seed Crystal Introduction: If a small amount of solid material has been previously obtained, add a single crystal to the oil to act as a nucleation site for crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Slow Cooling: Dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and then slowly add a non-polar solvent (e.g., hexanes) until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in a refrigerator and then a freezer.
Problem 2: Low Purity After Column Chromatography
Causality: The choice of solvent system (eluent) may not be optimal for separating the product from impurities. Co-elution of impurities with the product can occur if their polarities are very similar. The basic nature of the aniline can also cause streaking on the acidic silica gel, leading to poor separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity after column chromatography.
Detailed Protocols:
Protocol 2: Optimizing Column Chromatography
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, it is crucial to determine the optimal solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from all impurities. A common starting point for N,N-dialkylanilines is a mixture of hexanes and ethyl acetate.
-
Addressing Basicity: To prevent streaking of the basic aniline on the acidic silica gel, add a small amount of triethylamine (e.g., 0.5-1% v/v) to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.
-
Alternative Stationary Phases: If separation on silica gel remains challenging, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel (e.g., amino-functionalized silica).
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good separation. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 98:2) and gradually increase the polarity to elute the product. |
| Eluent Additive | 0.5-1% Triethylamine | Neutralizes acidic sites on silica gel, preventing streaking of the basic amine. |
| Loading Technique | Dry Loading | Adsorb the oily product onto a small amount of silica gel and then load the powder onto the column. This leads to a more uniform starting band and better separation. |
Table 1: Recommended Parameters for Column Chromatography Purification.
Problem 3: Product Decomposition During Purification
Causality: Ethynyl compounds can be sensitive to heat, light, and air. The acidic nature of silica gel can also sometimes cause decomposition of sensitive compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product decomposition during purification.
Detailed Protocols:
Protocol 3: Minimizing Decomposition
-
Inert Atmosphere: When handling and purifying 4-Ethynyl-N,N-dipropylaniline, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the compound is to be stored for an extended period.
-
Protection from Light: Wrap the chromatography column and collection flasks in aluminum foil to protect the compound from light-induced decomposition.
-
Temperature Control: If using vacuum distillation, ensure the temperature is kept as low as possible to prevent thermal decomposition. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.[3]
Comprehensive Purification Protocol for Oily 4-Ethynyl-N,N-dipropylaniline
This protocol is a synthesized procedure based on best practices for the purification of similar compounds.
Step 1: Work-up of the Sonogashira Reaction Mixture
-
After the reaction is complete (as determined by TLC), dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove the amine base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oily product.
Step 2: Purification by Flash Column Chromatography
-
Prepare the Column:
-
Choose an appropriately sized glass chromatography column.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate with 1% triethylamine).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once the silica gel has settled, add a thin layer of sand on top.
-
-
Load the Sample (Dry Loading):
-
Dissolve the crude oily product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and concentrate it on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the powder to the top of the prepared column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 98:2 to 95:5 to 90:10 hexanes:ethyl acetate with 1% triethylamine) to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolate the Pure Product:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting oil under high vacuum for several hours to remove any residual solvent.
-
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 9, 2026, from [Link]
-
MDPI. (n.d.). Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethynyl-N,N-diphenylaniline. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenyldipropylamine. Retrieved February 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025, August 8). Synthesis of dipropylaniline from aniline and n-propanol. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Why do I obtain an oily mixture from my organic reaction? Retrieved February 9, 2026, from [Link]
-
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved February 9, 2026, from [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). CN103012159B - Preparation method of N, N-diethyl aniline.
- Google Patents. (n.d.). CN103145562B - N-ethyl aniline preparation method.
- Google Patents. (n.d.). CN112341341A - Preparation method of N-ethylaniline.
- Google Patents. (n.d.). US20110021781A1 - Method for the Preparation of Fentanyl.
-
MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved February 9, 2026, from [Link]
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved February 9, 2026, from [Link]
Sources
Storage conditions to prevent degradation of 4-Ethynyl-N,N-dipropylaniline
[1]
Executive Summary & Compound Profile
4-Ethynyl-N,N-dipropylaniline is a bifunctional building block primarily used in "Click Chemistry" (CuAAC), Sonogashira couplings, and the synthesis of non-linear optical (NLO) chromophores.[1]
Its structure combines an electron-rich aniline donor with a reactive terminal alkyne acceptor .[1] This specific electronic "push-pull" nature makes it thermodynamically unstable over time. It is highly susceptible to oxidative degradation (via the nitrogen) and polymerization (via the alkyne).
| Parameter | Technical Specification |
| Physical State | Viscous liquid or low-melting solid (depending on purity/temperature).[1] |
| Color (Fresh) | Pale yellow to light orange.[1] |
| Color (Degraded) | Dark brown, black, or tar-like.[1] |
| Primary Hazards | Air-sensitive, Light-sensitive, Heat-sensitive.[1] |
| Critical Storage | -20°C, Inert Gas (Argon/Nitrogen), Dark.[1] |
The Stability Matrix: Critical Storage Conditions
The following matrix defines the mandatory conditions to prevent the "Black Tar" degradation scenario common with electron-rich alkynes.
Storage Protocol[1][3][4]
| Parameter | Requirement | Scientific Rationale (The "Why") |
| Temperature | -20°C (Freezer) | Thermal energy accelerates the spontaneous polymerization of the ethynyl group.[1] Low temperature kinetically traps the molecule in a stable state. |
| Atmosphere | Inert (Argon/N₂) | The electron-rich aniline nitrogen is prone to oxidation by atmospheric oxygen ( |
| Container | Amber/Foil-wrapped | UV/Visible light can excite the conjugated |
| Solvent | Store Neat (Pure) | Do not store in solution for long periods.[1] If necessary, use anhydrous Toluene or DCM. Avoid DMSO/DMF for storage (these can promote degradation or retain water).[1] |
Degradation Pathways Diagram[1]
The diagram below illustrates the two main enemies of this compound: Oxidation (Air) and Coupling (Metal/Heat).
Figure 1: Mechanistic pathways leading to sample degradation.[1] Note that oxidation often initiates a cascade resulting in polymerization.
Troubleshooting Guide: Diagnostics & Rescue
Use this module if your compound typically looks "off" or if reactions are failing.
Symptom 1: Sample has turned dark brown or black.[1][5]
-
Diagnosis: Advanced oxidation and partial polymerization. This is the most common issue with anilines.
-
Impact: The "black" material acts as a radical trap and can poison metal catalysts (Pd/Cu) in your subsequent reactions.
-
Solution (The "Silica Plug"):
-
Dissolve the black oil in a minimal amount of Dichloromethane (DCM) or Hexane/Ethyl Acetate (9:1) .
-
Prepare a short pad of silica gel (approx. 3-5 cm height) in a sintered glass funnel.
-
Flush the solution through the silica with Hexane/EtOAc.
-
Result: The black polymeric tar will stick to the top of the silica (baseline impurities). The pure amine/alkyne will elute as a yellow solution.
-
Concentrate immediately under reduced pressure (keep bath <30°C).
-
Symptom 2: Loss of "Click" Reactivity (CuAAC fails).
-
Diagnosis: Loss of the terminal alkyne proton.
-
Test: Run a 1H NMR . Look for the triplet/singlet at ~3.0–3.3 ppm (the acetylenic proton).
-
Cause: If the peak is missing but the aromatic region is intact, the alkyne may have undergone Glaser Coupling (dimerization) or the proton has been exchanged (if stored in deuterated protic solvents).
-
Solution: If dimerized, the sample is likely unrecoverable for the intended purpose. Repurchase or re-synthesize.
Symptom 3: Formation of crystals in a stored liquid sample.
-
Diagnosis: This may actually be a sign of high purity (the compound freezing) OR formation of an Anilinium Salt (if acid vapors were present in the freezer).
-
Test: Allow to warm to Room Temperature (RT).
-
If it melts back to oil: It was just frozen. Safe to use.
-
If it remains solid:[1] Dissolve a small amount in water. If soluble, it has formed a salt (protonated). Perform a basic extraction (Wash DCM solution with sat. NaHCO₃) to recover the free base.
-
Emergency Rescue Protocol (Purification)
If you inherit an old bottle or leave a sample out on the bench, follow this workflow to salvage the material.
Figure 2: Decision tree for purifying degraded aniline derivatives via silica filtration.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in DMSO or DMF to make it "ready to use"? A: NO. DMSO is hygroscopic and can act as a mild oxidant over time (Swern-type conditions).[1] Storing electron-rich alkynes in DMSO often leads to hydration of the alkyne (forming a ketone) or gradual degradation. Always store neat or in non-polar solvents like Toluene.
Q: I need to weigh out 5 mg. Can I do this in air? A: Yes, but work quickly. Brief exposure (minutes) to air for weighing is acceptable. However, do not leave the vial uncapped on the bench for hours. If you are in a humid environment, the aniline nitrogen can pick up moisture/CO₂, making the oil cloudy.
Q: Why is Argon better than Nitrogen for this specific compound? A: Density. 4-Ethynyl-N,N-dipropylaniline is likely a liquid or oil.[1] Argon is heavier than air and "sits" on top of the liquid surface, creating a physical barrier against oxygen. Nitrogen is lighter and diffuses away faster when the vial is opened/closed.
Q: My sample is solidifying in the freezer. Is it degraded? A: Likely not. The dipropyl groups provide flexibility, but the compound may still have a freezing point near or below room temperature. Solidification at -20°C is expected and actually beneficial (slower diffusion of O₂ in solid state). Thaw gently before use.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 4-Ethynyl-N,N-dimethylaniline (Structural Analog).[1]Link (Accessed Oct 2023).[1] Note: Used as baseline for ethynyl-aniline handling.[1]
-
PubChem. Compound Summary: 4-Ethynyl-N,N-dimethylaniline.[1]Link (Accessed Oct 2023).[1]
-
ChemicalBook. 4-Ethynyl-N,N-dimethylaniline Properties and Stability.Link.[1]
-
Master Organic Chemistry. Reactions of Alkynes: Stability and Degradation.Link.
-
National Institutes of Health (NIH). Aniline Oxidation Mechanisms.Link.[1]
Validation & Comparative
Comparative Guide: FTIR Spectrum Analysis of Alkyne Stretch in 4-Ethynyl-N,N-dipropylaniline
[1]
Executive Summary
This guide provides a technical analysis of the vibrational spectroscopy of 4-Ethynyl-N,N-dipropylaniline , specifically focusing on the diagnostic alkyne moieties. Unlike standard aliphatic alkynes, this molecule exhibits a "push-pull" electronic structure—donating electrons from the dipropylamino group to the accepting ethynyl group.
Key Finding: The conjugation between the nitrogen lone pair and the
The Analyte: Electronic Context
To interpret the spectrum accurately, one must understand the molecular physics governing the bond vibrations.
-
Molecule: 4-Ethynyl-N,N-dipropylaniline[1]
-
Core Structure: para-substituted aniline.[1]
-
Mechanism: The
-dipropyl group acts as a strong -donor (+M effect), while the phenyl ring transmits this electron density to the terminal ethynyl group. -
Spectroscopic Consequence: This polarization creates a permanent dipole along the long axis of the molecule. When the alkyne bond stretches, it modulates this large dipole, resulting in a strong IR absorption band—a feature often missing in symmetric or non-polar alkynes.
Diagram 1: Electronic "Push-Pull" Mechanism
The following diagram illustrates the resonance contribution that enhances the IR signal intensity.
Figure 1: The resonance structures facilitate a large change in dipole moment during the stretching vibration, directly correlating to increased FTIR peak intensity.
Spectral Analysis: Characteristic Bands
The FTIR spectrum of 4-Ethynyl-N,N-dipropylaniline is defined by two critical diagnostic bands associated with the terminal alkyne.
The Acetylenic Proton ( )[1][2]
-
Position:
[1][2] -
Appearance: Sharp, Strong.
-
Specifics: This is the most reliable diagnostic peak. Unlike the broad O-H stretch (
) or the weaker C-H stretches ( ), the acetylenic C-H is distinctively narrow and intense.[1][2] -
Interference Warning: In wet samples, trace water or solvent O-H bands can obscure this region.[1] Ensure the sample is dried (e.g., over
or vacuum) before analysis.[2]
The Alkyne Stretch ( )[1][2][3]
-
Position:
[1][2] -
Appearance: Medium to Strong (Variable).
-
Specifics: For this specific molecule, the peak is usually found near 2105 cm⁻¹ .
-
Why it matters: In standard alkyl-substituted alkynes (e.g., 1-hexyne), this peak is weak.[1][2] In 4-Ethynyl-N,N-dipropylaniline, the aniline conjugation enhances the intensity significantly, making it quantifiable.[1]
Comparative Analysis
This section objectively compares FTIR against alternative methods and structural analogs to validate its utility.
Comparison by Structural Analog (Substituent Effect)
How does the dipropylamino group affect detection limits compared to a standard phenyl group?
| Feature | 4-Ethynyl-N,N-dipropylaniline | Phenylacetylene | Scientific Rationale |
| Strong | Weak/Medium | The N-lone pair creates a "push-pull" dipole, increasing | |
| ~2105 cm⁻¹ | ~2110 cm⁻¹ | Conjugation slightly lowers the bond order (single bond character increases).[1][2] | |
| Detection Limit | Low (High Sensitivity) | Moderate | Stronger dipole modulation allows detection at lower concentrations.[1][2] |
| Solubility | Lipophilic (Organic Solvents) | Lipophilic | Dipropyl chains increase solubility in non-polar solvents (Hexane/DCM).[1][2] |
Comparison by Technique: FTIR vs. Raman
Researchers often default to Raman for alkynes.[1] For this specific molecule, FTIR is often superior due to fluorescence issues.[1]
| Metric | FTIR (Recommended) | Raman Spectroscopy | Verdict |
| Signal Origin | Dipole Moment Change | Polarizability Change | Raman is theoretically better for C≡C, BUT... |
| Interference | Solvent absorption (e.g., water) | Fluorescence | CRITICAL: Aniline derivatives are often fluorescent.[1][2] This background can completely swamp the weak Raman scattering signal. |
| Sample Prep | Simple (ATR or KBr) | Simple (Laser focus) | FTIR is more robust for fluorescent dyes.[1][2] |
| Quantification | Beer-Lambert Law (Linear) | Linear (requires internal std) | FTIR is easier for absolute quantification in reaction mixtures.[1][2] |
Experimental Protocol: Reaction Monitoring
A primary application of this analysis is monitoring "Click Chemistry" (CuAAC) reactions, where the alkyne reacts with an azide to form a triazole.[3]
Workflow: ATR-FTIR Monitoring
Objective: Confirm total consumption of the alkyne starting material.
-
Baseline Scan: Acquire a background spectrum of the clean ATR crystal (Diamond or ZnSe).[2]
-
T0 Sample: Apply a drop of the reaction mixture (dissolved in DCM or Chloroform) to the crystal. Note: Allow solvent to evaporate if it has interfering peaks in the 2100 cm⁻¹ region.
-
Acquisition: Scan range
, 16 scans, 4 cm⁻¹ resolution. -
Target Analysis: Zoom into 2100–2125 cm⁻¹ .
-
Endpoint Determination: The reaction is complete when the
peak (2105 cm⁻¹) and peak (3280 cm⁻¹) disappear completely.[1][2]
Diagram 2: Experimental Logic Flow
Figure 2: Decision matrix for monitoring the consumption of 4-Ethynyl-N,N-dipropylaniline using FTIR.
References
-
Sigma-Aldrich. 4-Ethynyl-N,N-dimethylaniline Product Specification & Spectral Data.[1] (Analogous spectral data used for structural validation).[1][2] Link[1][2]
-
Chemistry LibreTexts. Infrared Spectroscopy of Alkynes: Characteristic Frequencies. (Authoritative source for general alkyne vibrational theory).[1][2] Link
-
National Institutes of Health (PubMed). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions by Inline ATR-IR.[1][2] (Validation of FTIR for alkyne kinetics). Link
-
ResearchGate. Synthesis and characterization of silyl-capped amino tolane. (Provides specific synthesis and characterization context for amino-ethynyl-anilines). Link
Solvatochromic shift comparison of 4-Ethynyl-N,N-dipropylaniline derivatives
Executive Summary
This guide provides a technical analysis of 4-Ethynyl-N,N-dipropylaniline (EDPA) derivatives, focusing on their solvatochromic behavior. These molecules function as classic "Push-Pull" (Donor-
Key Finding: While structurally similar to the widely used dimethyl and diethyl analogs, the dipropyl derivatives offer superior solubility in non-polar organic solvents and polymer matrices without significantly altering the electronic transition energies. This makes them the preferred alternative for developing solution-processed organic electronics and lipophilic fluorescent probes.
Chemical Architecture & Mechanism
To understand the solvatochromic shifts, one must analyze the underlying electronic mechanism. These derivatives undergo Intramolecular Charge Transfer (ICT) upon excitation.
-
Ground State (
): The molecule is relatively non-polar. -
Excited State (
): Electron density shifts from the aniline nitrogen (donor) across the ethynyl bridge to the acceptor, creating a highly polar species with a large dipole moment ( ).
The Solvatochromic Effect
As solvent polarity increases, the solvent molecules reorient to stabilize the highly polar excited state of the fluorophore. This stabilization lowers the energy of the excited state (
Pathway Visualization
The following diagram illustrates the synthesis and electronic mechanism of these derivatives.
Caption: Figure 1. Modular synthesis of EDPA derivatives via sequential Sonogashira cross-coupling, establishing the Donor-
Comparative Performance Analysis
This section compares EDPA derivatives against two primary alternative classes: Alkyl-Chain Analogs (structural alternatives) and Acceptor Variants (functional alternatives).
Comparison A: Alkyl Chain Influence (Solubility vs. Optics)
Alternatives: Methyl (C1) vs. Ethyl (C2) vs. Propyl (C3 - EDPA).
| Feature | Methyl Analog (DMA) | Ethyl Analog (DEA) | Propyl Analog (EDPA) |
| Solubility (Hexane) | Poor (< 1 mg/mL) | Moderate | High (> 10 mg/mL) |
| Solubility (DMF) | High | High | High |
| Absorption | ~380 nm | ~382 nm | ~384 nm |
| ICT Strength | High | High | High |
| Aggregation | High (H-aggregates) | Moderate | Low (Steric hindrance) |
Insight: The electronic inductive effect (+I) differences between ethyl and propyl groups are negligible. However, the dipropyl chains provide steric bulk that prevents
Comparison B: Acceptor Influence (Solvatochromic Range)
Alternatives: Comparing EDPA coupled to different electron acceptors.
| Derivative | Acceptor Strength | Sensitivity (slope of Lippert Plot) | Application | |
| EDPA-Pyrene | Moderate | 60 - 100 nm | Medium | Bioprobes (Lipid membranes) |
| EDPA-Nitro | Strong | 100 - 160 nm | High | Polarity Sensors |
| EDPA-Triphenylene | Weak/Amphoteric | 40 - 70 nm | Low | Blue Emitters (OLEDs) |
*Note: Range indicates shift from non-polar (Hexane) to polar (DMSO) solvents.
Experimental Data & Validation
Protocol: Lippert-Mataga Analysis
To validate the solvatochromic nature of an EDPA derivative, you must construct a Lippert-Mataga plot.[1][2] This linear relationship confirms the ICT mechanism.
Equation:
-
: Stokes shift (
) - : Orientation polarizability of the solvent (Lippert parameter).[2][3]
- : Change in dipole moment.[1][2]
Experimental Workflow
-
Preparation: Prepare
M solutions of the EDPA derivative in 5 solvents: Hexane, Toluene, THF, Dichloromethane, and Acetonitrile. -
Spectroscopy: Record UV-Vis absorption and Fluorescence emission spectra for each.
-
Calculation: Convert wavelengths (nm) to wavenumbers (
). -
Plotting: Plot Stokes Shift (
-axis) vs. ( -axis).
Representative Data: EDPA-Pyrene Derivative
Data synthesized from behavior of homologous dimethyl analogs [1, 3].
| Solvent | Polarity ( | Abs | Em | Stokes Shift ( | Visual Color |
| Hexane | 0.001 | 384 | 415 | 1945 | Blue |
| Toluene | 0.014 | 388 | 432 | 2624 | Cyan |
| THF | 0.210 | 392 | 485 | 4892 | Green |
| DCM | 0.217 | 394 | 510 | 5773 | Yellow |
| Acetonitrile | 0.305 | 390 | 565 | 7940 | Orange-Red |
Interpretation of Data
The positive slope of the Lippert plot for EDPA derivatives indicates a large increase in dipole moment upon excitation (
-
Deviation: In protic solvents (Methanol/Water), points often fall above the line due to specific Hydrogen-bonding interactions with the aniline nitrogen or the acceptor lone pairs [2].
Logical Diagram: Solvatochromic Energy Levels
The following diagram explains why the emission color changes, visualizing the stabilization of the ICT state.
Caption: Figure 2. Comparison of energy levels in non-polar vs. polar solvents. Solvent relaxation in polar media lowers the ICT state energy, causing the red-shift.
Conclusion & Recommendations
For researchers designing solvatochromic probes:
-
Select EDPA (Propyl) over DMA (Methyl) if your application involves lipophilic environments (lipid bilayers) or requires high solubility in casting solvents for films.
-
Select the Acceptor based on the desired dynamic range. Use Nitro groups for maximum sensitivity to polarity changes; use Pyrene or Triphenylene for higher quantum yields and blue-to-green tunability.
-
Validation: Always perform the Lippert-Mataga analysis to distinguish between general solvent effects and specific solute-solvent interactions (H-bonding).
References
-
ResearchGate. Lippert Mataga plot for DMAPEPy in different solvents showing the variation of Stokes' shift.[4] Available at: [Link][4]
-
Beilstein Journal of Organic Chemistry. Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. Available at: [Link]
-
MDPI. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Available at: [Link][1][4][5]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical oxidation potentials of 4-Ethynyl-N,N-dipropylaniline
This guide provides a comprehensive technical analysis of the electrochemical oxidation potentials of 4-Ethynyl-N,N-dipropylaniline , a specialized redox-active building block used in bio-conjugation and materials science.
Executive Summary & Product Context
4-Ethynyl-N,N-dipropylaniline is a functionalized aniline derivative designed for use as an electroactive label in "Click Chemistry" (CuAAC) applications. Its core value lies in its dual functionality :
-
The Ethynyl Group: A bio-orthogonal handle for conjugation to azides (e.g., DNA, proteins, surfaces).
-
The N,N-Dipropylaniline Moiety: A redox-active center that provides a distinct electrochemical signal, typically oxidizing at potentials accessible in aqueous and organic media.
While direct literature data for the dipropyl variant is sparse compared to its dimethyl analog, its electrochemical behavior is governed by the well-established principles of para-substituted dialkylanilines. This guide synthesizes data from structural homologs to provide precise performance expectations.
Why Choose the Dipropyl Variant?
-
Enhanced Lipophilicity: Unlike the methyl analog, the propyl chains significantly increase solubility in non-polar organic solvents (DCM, Toluene) and hydrophobic polymer matrices.
-
Steric Protection: The bulkier propyl groups offer slight steric protection to the nitrogen radical cation, potentially enhancing reversibility compared to the dimethyl derivative.
Comparative Analysis: Oxidation Potentials
The following table benchmarks the estimated oxidation potential (
Table 1: Comparative Electrochemical Performance
| Redox Label | Reversibility | Key Advantage | ||
| 4-Ethynyl-N,N-dipropylaniline | ~ +0.35 V (Est.) | ~ +0.75 V | Quasi-Reversible | High Lipophilicity / Click-Ready |
| 4-Ethynyl-N,N-dimethylaniline | ~ +0.34 V | ~ +0.74 V | Quasi-Reversible | Standard Reference / Water Soluble |
| Ferrocene (Fc) | 0.00 V (Ref) | +0.40 V | Highly Reversible | Gold Standard Stability |
| Triphenylamine (TPA) | ~ +0.55 V | ~ +0.95 V | Reversible | High Thermal Stability |
| 4-Ethynylaniline (Primary) | ~ +0.50 V | ~ +0.90 V | Irreversible | Smallest Size (Unstable Radical) |
Note on Estimation: The propyl group (
) has a nearly identical inductive effect (+I) to the methyl group (). Therefore, the electronic density on the nitrogen is preserved, keeping the oxidation potential within mV of the dimethyl analog. The primary difference is diffusion kinetics, not thermodynamics.
Performance Insights
-
vs. Ferrocene: The aniline derivative oxidizes at a higher potential (+350 mV shift). This is advantageous for "multiplexing," allowing distinct detection of Ferrocene and Aniline labels in the same sample.
-
vs. Primary Anilines: The N,N-dialkyl substitution prevents the rapid polymerization (polyaniline formation) seen with primary anilines, ensuring a cleaner signal for sensing applications.
Mechanistic Pathway[1]
The electrochemical oxidation of 4-Ethynyl-N,N-dipropylaniline follows an EC Mechanism (Electrochemical step followed by a Chemical step).
-
Step E (Oxidation): The neutral molecule loses one electron to form a radical cation.
-
Step C (Fate): The radical cation is relatively stable due to para-conjugation with the ethynyl group. However, in the presence of nucleophiles (or at high concentrations), it can undergo dimerization (benzidine rearrangement) or hydrolysis.
Caption: The oxidation generates a radical cation. Reversibility depends on scan rate and solvent purity.
Experimental Protocol: Measuring
To validate the oxidation potential in your specific matrix, follow this self-validating Cyclic Voltammetry (CV) protocol.
Reagents & Setup
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: DCM is preferred for the dipropyl variant due to solubility.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF
). -
Analyte Conc: 1.0 mM 4-Ethynyl-N,N-dipropylaniline.
-
Internal Standard: Ferrocene (add 1.0 mM after initial scan).
Step-by-Step Workflow
-
Electrode Preparation:
-
Working: Glassy Carbon (3 mm), polished with 0.05 µm alumina slurry. Sonicate in ethanol/water (1:1) for 2 mins.
-
Counter: Platinum wire.
-
Reference: Ag/Ag
(0.01 M AgNO in MeCN). Note: Use a salt bridge if working in DCM to prevent junction clogging.
-
-
Data Acquisition:
-
Blank Scan: Run CV on solvent + electrolyte only (Range: -0.5 V to +1.5 V). Ensure background current is < 1 µA.
-
Analyte Scan: Add the dipropyl aniline. Scan at 100 mV/s. Observe the anodic peak (
) around +0.4 V (vs Ag/Ag ). -
Reversibility Check: Vary scan rates (50, 100, 200, 500 mV/s). Plot
vs. .[1] Linearity confirms diffusion control.
-
-
Referencing (The "Internal Standard" Method):
Caption: Validated workflow for determining oxidation potentials using an internal ferrocene standard.[6]
Scientific Rationale & Troubleshooting
Why use an Internal Standard?
Reference electrodes (Ag/AgCl, SCE) drift in organic solvents due to liquid junction potential changes. Reporting values "vs. Ferrocene" eliminates this error, making your data reproducible across different labs and solvents.
Solvent Effects
-
Acetonitrile (MeCN): Standard for electrochemistry. The dipropyl aniline may require sonication to dissolve fully.
-
Dichloromethane (DCM): Better solubility for the dipropyl variant. Note that DCM has a narrower anodic window than MeCN; ensure your scan stops before solvent oxidation (~ +1.8 V).
Stability Warning
The radical cation of 4-ethynyl-N,N-dialkylanilines is sensitive to moisture.
-
Symptom: The return cathodic wave (
) is smaller than the anodic wave ( ), i.e., . -
Solution: Use strictly anhydrous solvents and keep the cell under an inert Argon/Nitrogen blanket.
References
-
General Aniline Electrochemistry
-
Yang, H., et al. "Electrochemical Oxidation of substituted N,N-dimethylanilines." Biochemistry, 1989.
- Context: Establishes the baseline oxidation potential for N,N-dimethylaniline
-
- Substituent Effects (Hammett Correlations)
-
Click Chemistry & Redox Labels
-
Hein, C. D., et al. "Click Chemistry, A Powerful Tool for Pharmaceutical Sciences." Pharmaceutical Research, 2008.
- Context: Describes the use of ethynyl handles for bio-conjug
-
-
Ferrocene Standardization
-
Gritzner, G., & Kuta, J. "Recommendations on reporting electrode potentials in nonaqueous solvents." Pure and Applied Chemistry, 1984.
- Context: The authoritative IUPAC guide for using Ferrocene as an internal standard.
-
Sources
- 1. abechem.com [abechem.com]
- 2. BJOC - Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines [beilstein-journals.org]
- 3. abechem.com [abechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking Guide: Fluorescence Quantum Yield of 4-Ethynyl-N,N-dipropylaniline Dyes
Executive Summary
4-Ethynyl-N,N-dipropylaniline is a critical donor moiety used in the synthesis of "Push-Pull" (Donor-
This guide provides a rigorous framework for benchmarking the fluorescence quantum yield (
Part 1: The Comparative Landscape
To validate the performance of 4-Ethynyl-N,N-dipropylaniline (Subject), it must be benchmarked against the "Standard" (Dimethyl analog) and the "High-Performance" (Rigidified analog).
Table 1: Structural & Photophysical Expectations
Note: Values below represent expected trends based on structure-activity relationships (SAR) of N,N-dialkylanilines.
| Feature | Subject: 4-Ethynyl-N,N-dipropylaniline | Standard: 4-Ethynyl-N,N-dimethylaniline | High-Perf: 4-Ethynyl-julolidine |
| Structure | Propyl chains (Steric bulk, flexible) | Methyl chains (Low steric, flexible) | Fused rings (Rigid, planar) |
| Key Advantage | High solubility in non-polar organics; "Click" ready | Low cost; Standard reference | Max brightness; TICT suppressed |
| Primary Risk | TICT quenching in polar solvents | High TICT quenching | Low solubility in some matrices |
| Exp.[1][2][3] | High (>0.80) | High (>0.[3]80) | Very High (>0.[3]90) |
| Exp. | Low (<0.10) due to TICT | Very Low (<0.05) | Moderate/High (>0.[3]50) |
| Stokes Shift | Large (Solvent dependent) | Large | Moderate |
Mechanistic Insight: The TICT Problem
The primary factor limiting the quantum yield of aniline dyes is the rotation of the C-N bond in the excited state. In polar solvents, the molecule twists into a perpendicular geometry (TICT state), where charge separation is stabilized but fluorescence is forbidden (dark state).
Figure 1: The competition between the emissive Locally Excited (LE) state and the non-emissive TICT state. The dipropyl group's bulk may hinder rotation compared to dimethyl, potentially improving
Part 2: Benchmarking Protocol (The Slope Method)
Do not use "single-point" measurements. They are prone to concentration errors (Inner Filter Effect). This guide mandates the comparative slope method referencing a standard like Quinine Sulfate or Coumarin 153 .
Required Materials
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Solvents: Spectroscopic grade Hexane (Non-polar), Toluene (Mid), and Acetonitrile (Polar).
-
Equipment: UV-Vis Spectrophotometer & Spectrofluorometer.
Workflow Diagram
Figure 2: The "Slope Method" workflow ensures linearity and eliminates concentration artifacts.
Part 3: Experimental Procedure & Calculation
Step 1: Optical Density Control (The "Rule of 0.1")
Prepare 5 dilutions of the 4-Ethynyl-N,N-dipropylaniline and the Reference Standard.
-
Crucial: The Absorbance (A) at the excitation wavelength (
) must be below 0.1 (ideally 0.02–0.08) for all samples. -
Why? To prevent the Inner Filter Effect (IFE) , where the sample re-absorbs its own emission or excitation light is attenuated non-linearly.
Step 2: Spectral Integration
Record the fluorescence spectrum for each dilution. Integrate the area under the curve (Total Fluorescence,
-
Note: Ensure the emission slit width is constant for all measurements.
Step 3: The Calculation
Calculate the quantum yield (
Where:
- : Quantum yield of Sample and Reference.[3][4]
- : Slope of the line (Fluorescence vs. Absorbance).
- : Refractive index of the solvents used.
Critical Correction: The term
Part 4: Troubleshooting & Validation
| Observation | Diagnosis | Corrective Action |
| Non-linear Slope | Inner Filter Effect or Aggregation | Dilute further (Abs < 0.05). Check solubility. |
| Refractive Index error or wrong Standard | Check | |
| Emission Red Shift | Solvent Relaxation (Solvatochromism) | Expected for push-pull dyes. Ensure integration covers the full tail. |
References
-
Brouwer, A. M. (2011).[3] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[3]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 6: Solvent and Environmental Effects).
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032.
-
Sigma-Aldrich. (n.d.). 4-Ethynyl-N,N-dimethylaniline Product Specification (Analog Reference).
Sources
A Comparative Guide to the Crystallographic Packing of 4-Ethynyl-N,N-dipropylaniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and drug development, the precise three-dimensional arrangement of molecules in a crystal lattice is of paramount importance. This guide provides an in-depth comparative analysis of the crystallographic data and packing of 4-Ethynyl-N,N-dipropylaniline and its structurally related analogs. By examining the influence of N-alkyl and ethynyl substituents on intermolecular interactions, we aim to provide valuable insights for the rational design of crystalline materials with tailored solid-state properties.
Introduction: The Significance of Crystal Packing
The supramolecular architecture of a crystalline solid, dictated by a delicate balance of intermolecular forces, governs its macroscopic properties, including melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal packing, known as polymorphism, can have profound implications for drug efficacy and safety. Understanding the principles that govern molecular assembly is therefore a cornerstone of crystal engineering and solid-state pharmaceutical development.
This guide focuses on a series of substituted anilines to elucidate the impact of subtle molecular modifications on their crystal packing. The target molecule, 4-Ethynyl-N,N-dipropylaniline, for which no experimental crystal structure has been reported, is analyzed in the context of its close analogs: 4-Ethynyl-N,N-diphenylaniline and 4-ethynyl-N,N-dimethylaniline. To provide a comprehensive comparison, the packing of a saturated analog, N,N-diethylaniline, will also be considered, highlighting the role of the ethynyl group in directing intermolecular interactions.
Comparative Analysis of Crystallographic Data
The crystallographic parameters of the selected aniline derivatives are summarized in the table below. These data provide a quantitative basis for comparing the unit cell dimensions and packing efficiencies of these compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-Ethynyl-N,N-diphenylaniline | C₂₀H₁₅N | Orthorhombic | Pca2₁ | 9.0532(8) | 16.8067(15) | 19.2508(18) | 90 | 90 | 90 | 2929.1(5) | 8 |
| 4-Ethynyl-N,N-dimethylaniline | C₁₀H₁₁N | Triclinic | P-1 | - | - | - | - | - | - | - | 12 |
| N,N-Diethylaniline | C₁₀H₁₅N | - | - | - | - | - | - | - | - | - | - |
Crystal data for 4-Ethynyl-N,N-dimethylaniline and N,N-Diethylaniline were not fully available in the searched literature. The triclinic system for the former is noted, indicating a high Z' value of 12, suggesting a complex packing arrangement.
The crystal structure of 4-Ethynyl-N,N-diphenylaniline reveals an orthorhombic system with eight molecules per unit cell[1][2]. The presence of two crystallographically independent molecules in the asymmetric unit suggests a degree of conformational flexibility that is accommodated in the crystal lattice[1][2]. In contrast, 4-ethynyl-N,N-dimethylaniline crystallizes in a triclinic system with a remarkably high number of molecules (Z' = 12) in the asymmetric unit, pointing towards a complex packing motif likely driven by a multitude of weak C-H···π interactions. The lack of readily available single-crystal data for a simple N,N-dialkylaniline like N,N-diethylaniline underscores the challenges in crystallizing such flexible, liquid-state compounds.
Intermolecular Interactions and Packing Motifs
The nature and directionality of intermolecular interactions are the primary determinants of crystal packing. In the case of the studied aniline derivatives, a combination of van der Waals forces, π-π stacking, and weak hydrogen bonds are expected to play a crucial role.
Workflow for Analyzing Intermolecular Interactions:
I-C₆H₄-N(C₆H₅)₂ + HC≡CSi(CH₃)₃ --[Pd(PPh₃)₂Cl₂, CuI, Et₃N]--> (CH₃)₃SiC≡CC₆H₄N(C₆H₅)₂ --[K₂CO₃, MeOH]--> HC≡CC₆H₄N(C₆H₅)₂
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Ethynyl-N,N-dipropylaniline
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Ethynyl-N,N-dipropylaniline. As a specialty chemical utilized in advanced organic synthesis, polymer chemistry, and pharmaceutical development, its unique structure—combining a toxic aniline core with a reactive terminal alkyne—necessitates a rigorous and informed disposal protocol.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.
Core Principle: Hazard-Aware Waste Management
The fundamental principle of disposal for 4-Ethynyl-N,N-dipropylaniline is to treat it as a regulated hazardous waste from the moment it is designated for disposal until its final treatment by a certified facility.[2] Under no circumstances should this chemical or its contaminated containers be disposed of in standard trash or down the sanitary sewer system.[3][4][5] The dual-hazard nature of this compound—toxicological risks from the N,N-dipropylaniline moiety and reactivity risks from the ethynyl group—drives the specific handling and segregation requirements outlined below.
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for the dipropyl derivative is not available in the search results, its properties can be reliably inferred from close structural analogs like 4-Ethynyl-N,N-dimethylaniline and other substituted anilines. The primary hazards are well-established.[6][7]
| Property | Data | Source(s) |
| Chemical Name | 4-Ethynyl-N,N-dipropylaniline | - |
| Synonyms | (4-Ethynylphenyl)dipropylamine | - |
| Molecular Formula | C₁₂H₁₇N | [8] |
| Physical Form | Likely a solid or powder, similar to analogs. | [1][9] |
| Primary Hazards | - Causes skin irritation. - Causes serious eye irritation. - May cause respiratory irritation.[7] - Potential for allergic skin reaction.[7] - Aniline class toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin; can lead to methemoglobin formation.[10] | |
| Reactivity Hazards | - Incompatible with strong oxidizing agents, strong acids, and strong bases. [4][11] - Terminal alkynes can form explosive acetylide compounds with certain metals, particularly copper, silver, and mercury. [12] |
Mandatory Personal Protective Equipment (PPE)
Before handling waste 4-Ethynyl-N,N-dipropylaniline, ensure the following PPE is worn to mitigate exposure risks.
-
Hand Protection: Use chemically resistant gloves. Given the known hazards of aniline absorption, butyl, neoprene, or Viton gloves are recommended over standard nitrile gloves for prolonged contact.[4] Always inspect gloves for integrity before use.
-
Eye Protection: Wear chemical safety goggles or a full-face shield if splashing is possible.[13]
-
Body Protection: A fully-buttoned laboratory coat is required.[4]
-
Respiratory Protection: All handling of solid waste or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
The Core Disposal Protocol: A Step-by-Step Workflow
This protocol ensures that 4-Ethynyl-N,N-dipropylaniline waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations like the Resource Conservation and Recovery Act (RCRA).[3]
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish an SAA at or near the point of generation.[2][14] This designated area, which can be a secondary containment tray within a fume hood or a designated cabinet, is for the temporary storage of waste containers before they are collected by your institution's Environmental Health & Safety (EHS) department.
Step 2: Waste Segregation (Critical)
The causality behind segregation is to prevent dangerous chemical reactions within the waste container. 4-Ethynyl-N,N-dipropylaniline waste must be kept separate from incompatible materials.
Do NOT mix with:
-
Acids and Bases: Neutralization reactions can be exothermic.[10]
-
Oxidizing Agents: Can lead to violent reactions.[4]
-
Aqueous Solutions (unless specified): Keep the waste stream non-aqueous unless it is already a dilute solution.
-
Metals and Metal Salts: Specifically avoid contact with copper, silver, mercury, and brass, as the terminal alkyne can form dangerously explosive acetylides.[12]
Step 3: Containerization and Labeling
-
Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[14] The container must be free of damage and able to close securely to prevent leaks.[3]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container.[2] The label must include:
Step 4: Disposing of Contaminated Materials
-
Solid Waste: Unused or surplus 4-Ethynyl-N,N-dipropylaniline powder should be placed directly into the labeled hazardous waste container.
-
Contaminated Labware & PPE: Items grossly contaminated with the chemical, such as weigh boats, pipette tips, and gloves, should also be collected in the designated solid hazardous waste container.
-
Solutions: If the waste is in a solvent, collect it in a separate, appropriately labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
Step 5: Decontamination of "Empty" Containers
An "empty" container that once held 4-Ethynyl-N,N-dipropylaniline is not safe for regular trash. Because anilines can be highly toxic, the container must be properly decontaminated.[16]
-
Rinse Procedure: Perform the rinsing in a chemical fume hood. Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinseate: The first rinse must be collected and disposed of as liquid hazardous waste.[16] Subsequent rinses may also need to be collected, depending on local regulations. Consult your institution's EHS for specific guidance.
-
Final Disposal: Once triple-rinsed and air-dried, deface all chemical labels on the container and remove the cap before disposing of it as regular non-hazardous trash.[15]
Step 6: Final Storage and EHS Collection
-
Keep the sealed hazardous waste container in your designated SAA.[2]
-
Ensure the container remains closed except when adding waste.[16]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2][15]
-
Once the container is full or you are discontinuing the process, contact your institution's EHS department to schedule a waste pickup.[2]
Emergency Procedures: Spill Management
In the event of a small, contained spill within a chemical fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Wear Appropriate PPE: Ensure you are wearing the PPE outlined in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any broken glassware into a designated hazardous waste container. Label it appropriately for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's emergency EHS number immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Ethynyl-N,N-dipropylaniline waste.
Caption: Disposal workflow for 4-Ethynyl-N,N-dipropylaniline.
References
-
Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Safety Data Sheet for a similar compound, 4-bromo-N,N-dimethyl-Benzenamine. Sourced via Google Search.
-
Washington State University. Aniline Safety Information. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
PubChem. 4-Ethynylaniline. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Chemsrc (2025). 4-Ethynyl-N,N-dimethylaniline MSDS. [Link]
-
European Industrial Gases Association (EIGA). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. [Link]
-
Synergy Recycling. Acetylene Cylinders Disposal. [Link]
-
PubChem. 2,4-Dipropylaniline. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. 4-Ethynylaniline | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethynyl-N,N-dimethylaniline | CAS#:17573-94-3 | Chemsrc [chemsrc.com]
- 8. 2,4-Dipropylaniline | C12H19N | CID 23348791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4'-DIMETHYLAMINOPHENYL ACETYLENE | 17573-94-3 [chemicalbook.com]
- 10. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 13. newcomersupply.com [newcomersupply.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. vumc.org [vumc.org]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4-Ethynyl-N,N-dipropylaniline
For Researchers, Scientists, and Drug Development Professionals
The novel applications of substituted anilines, such as 4-Ethynyl-N,N-dipropylaniline, in organic synthesis and materials science are rapidly expanding.[1] As a key building block, its unique chemical structure offers versatility in the development of dyes, pharmaceuticals, and advanced polymers.[1] However, with great utility comes the inherent responsibility of ensuring safe handling in the laboratory. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this class of compounds.
Disclaimer: This guide has been developed based on the safety data for the closely related analog, 4-Ethynyl-N,N-dimethylaniline, and general toxicological data for N,N-dialkylanilines, in the absence of a specific Safety Data Sheet (SDS) for 4-Ethynyl-N,N-dipropylaniline. The recommendations provided should be considered a conservative baseline for safe handling.
Hazard Identification and Risk Assessment: Understanding the Adversary
Substituted anilines as a class of compounds present a range of potential health hazards. Based on the data for 4-Ethynyl-N,N-dimethylaniline, we can anticipate that 4-Ethynyl-N,N-dipropylaniline may cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3] Furthermore, there is a potential for allergic skin reactions upon contact.[2] Chronic exposure to some N,N-dialkylanilines has been shown to affect the central nervous system, blood, and liver in animal studies.[4][5]
Key Hazard Statements for Analogue 4-Ethynyl-N,N-dimethylaniline:
Before beginning any work with 4-Ethynyl-N,N-dipropylaniline, a thorough risk assessment specific to your experimental conditions should be conducted. Consider the quantity of material being used, the duration of the experiment, and the potential for aerosol generation.
Your Armor: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the recommended PPE for handling 4-Ethynyl-N,N-dipropylaniline.
| Task | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Chemical safety goggles, face shield, nitrile or neoprene gloves (double-gloved), lab coat, and a NIOSH-approved respirator (N95 or higher for powders). | To prevent inhalation of fine particles and protect eyes and skin from accidental contact. |
| Solution Preparation and Transfers | Chemical safety goggles, face shield, nitrile or neoprene gloves (double-gloved), and a lab coat. | To protect against splashes and direct skin/eye contact with the dissolved compound. |
| Running Reactions and Work-up | Chemical safety goggles, nitrile or neoprene gloves (double-gloved), and a lab coat. | To provide a barrier against potential splashes and contact during manipulations. |
| Cleaning Glassware | Chemical safety goggles and nitrile or neoprene gloves. | To protect against residual chemical contamination on surfaces. |
A Note on Glove Selection: While nitrile gloves are commonly used, for prolonged or direct contact with substituted anilines, more robust options like neoprene or butyl rubber gloves should be considered. Always inspect gloves for any signs of degradation or perforation before and during use.
The Battlefield: Engineering Controls and Safe Handling Practices
All manipulations of 4-Ethynyl-N,N-dipropylaniline, from weighing to reaction quenching, should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and is free of clutter. Have all necessary equipment and reagents within the hood to minimize movement in and out.
-
Weighing: If handling the solid, weigh it out in a tared container within the fume hood. Use a spatula for transfers and avoid creating dust.
-
Dissolution: Add the solvent to the solid within the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the hood's exhaust.
-
Reaction: Conduct the reaction in a closed system whenever possible. If the reaction requires monitoring, do so through the fume hood sash.
-
Work-up and Purification: Perform all extractions, filtrations, and chromatography within the fume hood.
-
Decontamination: After handling, wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water.[2]
Safe Storage and Waste Disposal: The Aftermath
Storage: Store 4-Ethynyl-N,N-dipropylaniline in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]
Waste Disposal: All waste materials contaminated with 4-Ethynyl-N,N-dipropylaniline, including empty containers, used gloves, and solvent waste, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not pour waste down the drain.[2] Collect all liquid and solid waste in appropriately labeled, sealed containers.
In Case of Emergency: Preparedness is Paramount
Spills:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Prevent the spill from entering drains.
Exposures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
For all exposures, be prepared to provide the Safety Data Sheet for 4-Ethynyl-N,N-dimethylaniline to the responding medical personnel.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of 4-Ethynyl-N,N-dipropylaniline in a laboratory setting.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Ethynyl-N,N-dimethylaniline | CAS#:17573-94-3 | Chemsrc [chemsrc.com]
- 3. 4-Ethynyl-N,N-dimethylaniline | 17573-94-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. epa.gov [epa.gov]
- 5. Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
